Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the biphenyl scaffold remains a privileged structural motif, frequently employed to target challenging protein-protein interactions (PPIs). 3-(3-Chloro-4-methoxyphenyl)phenol (IUPAC: 3'-chloro-4'-methoxy-[1,1'-biphenyl]-3-ol) represents a highly specialized, functionally rich building block. This whitepaper provides an in-depth technical guide on the physicochemical profiling, self-validating synthetic methodology, and pharmacological relevance of this compound, specifically focusing on its utility as a core intermediate in the development of advanced therapeutics.
Physicochemical Profiling & Structural Causality
The strategic placement of substituents on the biphenyl core is rarely arbitrary. Every functional group on 3-(3-chloro-4-methoxyphenyl)phenol serves a distinct physicochemical and biological purpose. Table 1 summarizes the quantitative data and the causality behind these structural features.
Table 1: Physicochemical Properties and Structural Rationale
Parameter
Value
Structural Causality & Pharmacological Relevance
Molecular Formula
C₁₃H₁₁ClO₂
Low molecular weight (234.68 g/mol ) preserves ligand efficiency, allowing ample mass space for downstream functionalization.
LogP (Octanol/Water)
~3.8
Optimal lipophilicity for deep penetration into hydrophobic protein pockets while maintaining acceptable aqueous solubility.
Topological Polar Surface Area
29.46 Ų
Highly favorable for membrane permeability; well within the Lipinski limits for oral bioavailability.
H-Bond Donors
1 (Phenol -OH)
Acts as a critical directional anchor, forming strong hydrogen bonds with solvent-exposed residues or backbone amides.
H-Bond Acceptors
2 (-OH, -OCH₃)
Provides secondary electrostatic interactions to stabilize the ligand-protein complex.
Steric Shielding
3'-Chloro group
Restricts the free rotation of the biaryl axis, locking the molecule into a bioactive conformation and shielding the ring from CYP450 oxidation.
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl axis is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I emphasize that a robust protocol must be both mechanistically logical and self-validating.
Causality of Experimental Design
Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This specific geometry accelerates the reductive elimination step, which is typically the rate-limiting bottleneck when forming sterically hindered biaryl systems, as demonstrated in recent [1].
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane ensures complete solvation of the lipophilic aryl halide and boronic acid. The 20% aqueous component is non-negotiable; it dissolves the K₂CO₃ base and generates the reactive hydroxyboronate intermediate required for efficient transmetalation.
Degassing: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Rigorous argon sparging is required to maintain catalytic turnover.
Self-Validating Protocol Integration
To ensure this protocol is self-validating, an internal standard (1,3,5-trimethoxybenzene) is introduced post-reaction but prior to workup. By taking a crude ¹H-qNMR (quantitative NMR) aliquot, the exact chemical yield is calculated before isolation. If the qNMR yield is <85%, the reaction is re-subjected to heat, preventing premature workup and loss of valuable intermediates.
Step-by-Step Methodology
Preparation: To an oven-dried 100 mL Schlenk flask, add 4-bromo-2-chloroanisole (1.0 equiv, 10 mmol) and 3-hydroxyphenylboronic acid (1.2 equiv, 12 mmol).
Solvent & Degassing: Add 40 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with ultra-pure Argon for 15 minutes.
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours.
In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through Celite, and analyze via LC-MS. The reaction is validated as complete when the aryl halide peak is consumed and the product mass (m/z 233 [M-H]⁻) dominates.
qNMR Validation: Cool to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Extract a 100 µL sample, evaporate, dissolve in CDCl₃, and run a rapid ¹H-NMR to confirm >85% conversion.
Workup & Purification: Dilute with EtOAc (50 mL) and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthetic and analytical workflow for biphenyl core generation and validation.
Pharmacological Application: Targeting the PD-L1 Dimer
Beyond its synthetic elegance, 3-(3-chloro-4-methoxyphenyl)phenol is a critical pharmacophore in modern immunotherapy. Recent breakthroughs have identified [2] as potent inhibitors of the PD-1/PD-L1 interaction.
When designing small molecules to disrupt this PPI, the biphenyl core acts as a hydrophobic anchor. The PD-L1 dimer interface forms a deep, cylindrical hydrophobic pocket composed of residues such as Tyr56, Met115, and Ala121. The biphenyl scaffold perfectly slots into this cavity.
The specific substitution pattern of our target compound is highly strategic:
The 3'-chloro-4'-methoxy ring establishes profound π-π stacking and hydrophobic interactions deep within the pocket, while the steric bulk of the chlorine atom prevents rapid metabolic degradation.
The 3-phenol moiety is oriented toward the solvent-exposed region. This hydroxyl group acts as a critical synthetic handle to attach solubilizing tails or linkers (e.g., hydroxamic acids for [3]), while simultaneously engaging in hydrogen bonding with peripheral amino acids.
Binding model of the biphenyl scaffold within the PD-L1 dimer interface.
Conclusion
3-(3-Chloro-4-methoxyphenyl)phenol is far more than a simple organic intermediate; it is a meticulously engineered scaffold designed to exploit the biophysical realities of challenging protein targets. By employing a self-validating Suzuki-Miyaura coupling protocol, researchers can reliably generate this core with high fidelity, paving the way for the next generation of small-molecule immunotherapeutics and targeted degraders.
References
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations
Source: Chemical Society Reviews (RSC Publishing)
URL:[Link]
Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
3-(3-Chloro-4-methoxyphenyl)phenol chemical structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 3-(3-Chloro-4-methoxyphenyl)phenol Executive Summary The unambiguous determination of a chemical structure is the bedrock of chemical research and development,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural Elucidation of 3-(3-Chloro-4-methoxyphenyl)phenol
Executive Summary
The unambiguous determination of a chemical structure is the bedrock of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(3-Chloro-4-methoxyphenyl)phenol, a substituted biaryl phenol. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, detailing not only the protocols but the rationale for their sequence and application. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into confirming the molecular identity and connectivity of complex aromatic compounds.
The Analytical Imperative: Introduction to 3-(3-Chloro-4-methoxyphenyl)phenol
Substituted biphenyl and diaryl ether motifs are prevalent in medicinal chemistry and materials science.[1] Their structural rigidity, potential for atropisomerism, and tunable electronic properties make them valuable scaffolds.[1] 3-(3-Chloro-4-methoxyphenyl)phenol presents a specific analytical challenge due to its multiple substitution patterns across two aromatic rings. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised intellectual property.
This guide, therefore, presents a holistic and systematic approach to confirming its structure, beginning with foundational molecular formula determination and culminating in the precise mapping of atomic connectivity.
The Elucidation Workflow: A Strategic Overview
A robust structural elucidation is not a linear process but an iterative cycle of hypothesis generation and experimental validation. The chosen workflow prioritizes a "coarse-to-fine" approach, starting with broad molecular characteristics and progressively resolving finer structural details.
Caption: A strategic workflow for structural elucidation.
Foundational Analysis: Mass Spectrometry (MS)
3.1 Expertise & Rationale
Mass spectrometry is the initial and most critical step. Its primary function is to provide the molecular weight of the compound, which is the most fundamental piece of evidence. For halogenated compounds, MS offers a unique and definitive signature: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). The presence of a single chlorine atom in a molecule will therefore produce two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[2][3] This pattern is a powerful diagnostic tool that immediately confirms the presence and number of chlorine atoms.
3.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
GC Column: A standard non-polar column, such as a Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[4]
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature 50 °C, hold for 2 min. Ramp to 300 °C at 15 °C/min, hold for 5 min.
MS Transfer Line Temperature: 280 °C.
MS Conditions (Electron Ionization - EI):
Ion Source: Electron Ionization (EI).
Source Temperature: 230 °C.
Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[4]
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.
3.3 Predicted Data Interpretation
The expected results from MS analysis provide the first layer of structural confirmation.
Feature
Predicted Observation
Rationale & Significance
Molecular Formula
C₁₃H₁₁ClO₂
Derived from the structure.
Molecular Weight
234.68 g/mol
Based on the most common isotopes.
Molecular Ion ([M]⁺)
m/z = 234
Corresponds to the molecule with the ³⁵Cl isotope.
Isotopic Peak ([M+2]⁺)
m/z = 236
Corresponds to the molecule with the ³⁷Cl isotope.
Isotopic Ratio
~3:1 (Intensity of 234:236)
Confirms the presence of a single chlorine atom.[3]
Major Fragments
Loss of -CH₃ (m/z 219/221), Loss of -OCH₃ (m/z 203/205), Loss of -Cl (m/z 199)
Fragmentation often occurs at weaker bonds, such as the ether linkage or via loss of the halogen.[5]
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
4.1 Expertise & Rationale
With the molecular formula established, FTIR spectroscopy is employed to rapidly and non-destructively identify the key functional groups present. This technique provides direct evidence for the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are core features of the target molecule.[6] The presence or absence of these characteristic absorption bands serves as a crucial validation checkpoint.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and collecting a background spectrum.
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
4.3 Predicted Data Interpretation
The FTIR spectrum will provide a "molecular fingerprint" confirming the presence of the expected functional groups.[6][7]
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
3500 - 3200 (Broad)
O-H Stretch
Phenolic Hydroxyl
Confirms the presence of the -OH group. The broadness is due to hydrogen bonding.[8]
3100 - 3000
C-H Stretch (sp²)
Aromatic C-H
Indicates the presence of aromatic rings.
2960 - 2850
C-H Stretch (sp³)
Methoxy -CH₃
Confirms the methyl group of the methoxy substituent.[9]
Strong band indicative of the methoxy-phenyl ether linkage.[9]
~1200
C-O Stretch / O-H Bend
Phenolic C-O
Characteristic absorption for the phenol moiety.[7]
~1040
C-O-C Stretch (Symmetric)
Aryl Ether
Complements the asymmetric stretch, confirming the ether.[9]
~750
C-Cl Stretch
Aryl Chloride
Confirms the carbon-chlorine bond.
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1 Expertise & Rationale
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. While MS confirms the formula and IR identifies functional groups, NMR reveals the precise connectivity and spatial relationships of the atoms. For 3-(3-Chloro-4-methoxyphenyl)phenol, ¹H and ¹³C NMR are essential to differentiate it from other possible isomers. Advanced 2D NMR techniques like COSY and HMBC can then be used to definitively link all the pieces together.
5.2 Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.
Data Acquisition (400 MHz Spectrometer):
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, more scans are needed (e.g., 1024 or more).
5.3 Predicted Data Interpretation: ¹H NMR
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting/multiplicity).
Predicted Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5-10.0
Singlet (broad)
1H
Phenolic -OH
The acidic proton is typically a broad singlet and highly downfield.
~7.4
Doublet
1H
H-2'
Ortho to the chloro group, deshielded. Coupled to H-6'.
~7.2
Doublet of Doublets
1H
H-6'
Ortho to the ether linkage, meta to the chloro group. Coupled to H-2' and H-5'.
~7.0
Doublet
1H
H-5'
Ortho to the methoxy group, deshielded by the ether oxygen. Coupled to H-6'.
~6.9
Multiplet
2H
H-2, H-6
Protons on the phenol ring.
~6.8
Multiplet
2H
H-4, H-5
Protons on the phenol ring.
3.9
Singlet
3H
-OCH₃
Methoxy protons are singlets and typically appear around 3.8-4.0 ppm.[10]
5.4 Predicted Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted Shift (δ, ppm)
Assignment
Rationale
~155-160
C-3, C-4'
Carbons bearing the -OH and -OCH₃ groups are highly deshielded.
~130-145
C-1, C-1', C-3'
Quaternary carbons involved in ring linkage and bearing the -Cl atom.
~110-128
C-2, C-4, C-5, C-6, C-2', C-5', C-6'
Aromatic CH carbons.
~56
-OCH₃
The methoxy carbon is highly shielded compared to the aromatic carbons.[10]
5.5 Advanced 2D NMR for Final Confirmation
To unambiguously assign every proton and carbon and confirm the connectivity between the two rings, 2D NMR experiments are invaluable.
Caption: Key HMBC correlations confirming the C1-C1' bond.
Rationale: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to confirm the linkage between the two aromatic rings. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to look for is between the protons on one ring (e.g., H-2' and H-6') and the quaternary carbon on the other ring to which it is attached (C-1). This provides irrefutable evidence of the biaryl linkage.
Conclusion: Synthesizing the Evidence
The structural elucidation of 3-(3-Chloro-4-methoxyphenyl)phenol is achieved through a systematic and multi-technique approach.
Mass Spectrometry confirms the molecular formula C₁₃H₁₁ClO₂ via the molecular ion at m/z 234 and the characteristic 3:1 isotopic pattern for a single chlorine atom at m/z 236.
FTIR Spectroscopy provides direct evidence for the essential functional groups: a broad O-H stretch for the phenol, C-H stretches for the methoxy group, and strong C-O stretches for the ether and phenol moieties.
¹H and ¹³C NMR Spectroscopy establish the carbon-hydrogen framework, differentiating the aromatic protons and carbons based on their chemical environments and confirming the presence of all 13 unique carbons and 11 protons.
2D NMR (HMBC) provides the final, unambiguous proof of connectivity, linking the two substituted phenyl rings together through the C-1 to C-1' bond.
By integrating the data from these orthogonal analytical techniques, the structure of 3-(3-Chloro-4-methoxyphenyl)phenol is confirmed with the highest degree of scientific confidence, providing a solid foundation for any subsequent research or development activities.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Note: A foundational textbook, direct URL not applicable for a specific protocol but represents the authoritative source for the principles described).
BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols. BenchChem.
BenchChem. (2025).
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
Chemistry LibreTexts. (2023).
Danciu, C., et al. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology, 24(3), 879-892.
Vladimirov-Mihaleva, P., et al. (2021). HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. Molecules, 26(20), 6128.
The Royal Society of Chemistry. (n.d.). Supporting information for an article on ipso-hydroxylation of arylboronic acid. The Royal Society of Chemistry.
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.
Ashenhurst, J. (2025). Isotopes in Mass Spectrometry. Chemistry Steps.
BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. BenchChem.
ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices.
An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)phenol: Synthesis, Properties, and Potential Applications For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide offer...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)phenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide offers a comprehensive overview of 3-(3-Chloro-4-methoxyphenyl)phenol, including a proposed synthetic route based on established methodologies, predicted physicochemical properties, and a discussion of its potential biological activities based on structurally related compounds.
Synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol
The synthesis of unsymmetrical biphenyls such as 3-(3-Chloro-4-methoxyphenyl)phenol is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method.[3][4] An alternative approach could be the Ullmann condensation, although this typically requires harsher reaction conditions.[5][6][7]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[8][9][10] For the synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol, a plausible route would involve the coupling of (3-chloro-4-methoxyphenyl)boronic acid with 3-bromophenol.
In-Depth Technical Guide: Solvation Thermodynamics and Empirical Solubility Profiling of 3-(3-Chloro-4-methoxyphenyl)phenol
Executive Summary In early-stage pharmaceutical development and materials science, biphenyl derivatives often present significant formulation challenges due to their rigid, planar lipophilic cores. 3-(3-Chloro-4-methoxyp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage pharmaceutical development and materials science, biphenyl derivatives often present significant formulation challenges due to their rigid, planar lipophilic cores. 3-(3-Chloro-4-methoxyphenyl)phenol (Molecular Weight: 234.68 g/mol ) is a prime example of a sterically hindered, halogenated biphenyl intermediate. Because it possesses both highly hydrophobic domains and localized polar functional groups, its solubility profile cannot be accurately modeled by simple "like-dissolves-like" heuristics.
This whitepaper provides an authoritative, mechanistically grounded guide to the solvation thermodynamics of 3-(3-Chloro-4-methoxyphenyl)phenol. By combining Hansen Solubility Parameters (HSP)[1] with self-validating empirical protocols based on OECD Test Guideline 105[2], this guide equips researchers with the causality behind solvent selection and the exact methodologies required to achieve thermodynamic equilibrium in laboratory workflows.
Physicochemical Causality: Deconstructing the Solute
To predict and manipulate the solubility of 3-(3-Chloro-4-methoxyphenyl)phenol, we must first dissect the molecule's structural impact on solvation enthalpy (
ΔHmix
) and entropy (
ΔSmix
).
The Biphenyl Core: The carbon skeleton is highly lipophilic and rigid. This structural rigidity increases the enthalpy of fusion (
ΔHfus
), meaning a significant amount of thermal energy or solvent-solute interaction is required to disrupt the solid crystal lattice.
The 3'-Chloro Group: Positioned ortho to the methoxy group, the chlorine atom exerts a strong electron-withdrawing inductive effect. While it increases the overall lipophilicity (LogP) of the molecule, its polarizability allows for favorable dispersion interactions with halogenated solvents like dichloromethane (DCM).
The 4'-Methoxy Group: This ether linkage acts strictly as a hydrogen bond acceptor. However, steric hindrance from the adjacent bulky chlorine atom slightly restricts solvent access to the oxygen's lone pairs, reducing its effective hydrogen bond basicity.
The 3-Phenol Group: Located on the opposite ring, the meta-substituted hydroxyl group is the molecule's primary hydrophilic anchor. It acts as both a strong hydrogen bond donor and acceptor, making the compound highly responsive to polar aprotic solvents that can accept hydrogen bonds.
In the context of Lipinski's Rule of Five[3], this compound is highly drug-like (MW < 500, H-bond donors = 1, H-bond acceptors = 2, estimated clogP
≈
4.0). However, its high clogP dictates that aqueous solubility will be the primary bottleneck in downstream biological assays.
Fig 1: Thermodynamic pathway of biphenyl solvation.
Hansen Solubility Parameters (HSP) Framework
Rather than relying on one-dimensional dielectric constants, we utilize the three-dimensional Hansen Solubility Parameter[1] framework. Solvation is optimized when the Relative Energy Difference (RED) between the solvent and the solute approaches zero.
For 3-(3-Chloro-4-methoxyphenyl)phenol, the estimated target parameters are:
Dispersion (
δD
):∼19.0
MPa
1/2
(Driven by the biphenyl and chloro groups)
Polarity (
δP
):∼5.5
MPa
1/2
(Driven by the asymmetric dipole of the substituents)
Hydrogen Bonding (
δH
):∼7.0
MPa
1/2
(Driven by the phenol and methoxy groups)
Quantitative Solubility Data
Based on HSP matching and structural extrapolation, the following table summarizes the solubility profile of 3-(3-Chloro-4-methoxyphenyl)phenol in common laboratory solvents at 25°C.
Solvent
Classification
δD
δP
δH
Estimated Solubility
Mechanistic Rationale
DMSO
Polar Aprotic
18.4
16.4
10.2
> 100 mg/mL
Exceptional H-bond acceptor for the phenol; strong dipole-dipole interactions overcome the lattice energy.
Dichloromethane
Halogenated
18.2
6.3
6.1
> 50 mg/mL
Near-perfect HSP match. Dispersion forces align perfectly with the biphenyl core and chloro substituent.
Methanol
Polar Protic
15.1
12.3
22.3
10 - 30 mg/mL
Good H-bonding via the phenol/methoxy groups, but high solvent
δH
causes mild hydrophobic rejection of the biphenyl core.
Ethyl Acetate
Moderately Polar
15.8
5.3
7.2
20 - 40 mg/mL
Excellent match for
δP
and
δH
. The ester carbonyl acts as an ideal H-bond acceptor for the phenol.
Hexanes
Non-Polar
14.9
0.0
0.0
< 1 mg/mL
Cannot disrupt the intermolecular hydrogen bonds between the phenol groups of the solid solute.
Water
Aqueous
15.6
16.0
42.3
< 0.01 mg/mL
Massive hydrophobic rejection. The cohesive energy of water (cavity formation) is too high to accommodate the lipophilic core.
To generate regulatory-grade or publication-quality data, kinetic dissolution (simply watching a powder dissolve) is insufficient. You must prove that the system has reached a saturated thermodynamic equilibrium. The following protocol is a customized adaptation of OECD Test Guideline 105 (Shake-Flask Method)[2], explicitly designed for lipophilic biphenyls.
Step-by-Step Methodology
Phase 1: Equilibration (The Shake-Flask)
Solute Excess: Weigh an excess amount of 3-(3-Chloro-4-methoxyphenyl)phenol (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents UV-induced radical degradation of the halogenated aromatic ring.
Solvent Addition: Add 1.0 mL of the target solvent.
Isothermal Agitation: Seal the vial and place it in a thermoshaker at exactly 25.0 ± 0.1 °C, shaking at 800 RPM.
Phase 2: Phase Separation (Critical Step)
4. Centrifugation: After 24 hours, remove the vial and centrifuge at 10,000 x g for 15 minutes at 25°C.
Expertise Insight: Do not use syringe filters (e.g., PTFE or Nylon) for phase separation. The highly lipophilic biphenyl core will adsorb onto the high-surface-area polymer matrix of the filter, artificially depleting the solute concentration and yielding a falsely low solubility value.
Phase 3: HPLC-UV Quantification & The Self-Validating Loop
5. Sampling: Carefully aspirate 10 µL of the clear supernatant and dilute it into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of your standard curve.
6. Quantification: Analyze via HPLC-UV (C18 column, detection at
λmax≈280
nm).
7. The Equilibrium Check: Repeat Steps 4-6 at exactly 48 hours and 72 hours .
Trustworthiness Pillar: The system is only self-validated if the absolute difference in concentration between the 48h and 72h time points is less than 5% (
∣C72h−C48h∣<5%
). If the concentration is still rising, the lattice disruption is kinetically slow, and agitation must continue.
If you are attempting to formulate 3-(3-Chloro-4-methoxyphenyl)phenol for aqueous in vitro assays (e.g., cell culture) and encountering precipitation ("crashing out"), apply the following mechanistically driven strategies:
The Co-Solvent Spike: Dissolve the compound in 100% DMSO to create a 10 mM master stock. Spike this stock into the aqueous assay buffer immediately prior to use. Keep the final DMSO concentration
≤0.5%
v/v to prevent cellular toxicity.
pH Manipulation (Ionization): The phenol group has a predicted
pKa
of approximately 9.5. By raising the pH of the aqueous buffer to 10.5 (using NaOH), the phenol will deprotonate into a phenoxide anion. This introduces a formal negative charge, drastically lowering the LogP and increasing aqueous solubility by several orders of magnitude. Note: Ensure your biological target can tolerate alkaline conditions.
Cyclodextrin Complexation: If pH manipulation is impossible, utilize Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The hydrophobic biphenyl core of the molecule will insert into the lipophilic cavity of the cyclodextrin, while the cyclodextrin's hydrophilic exterior maintains aqueous solubility.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at: [Link]
Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41. Available at: [Link]
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]
1H NMR and 13C NMR spectra analysis of 3-(3-Chloro-4-methoxyphenyl)phenol
Comprehensive 1 H and 13 C NMR Spectral Analysis of 3-(3-Chloro-4-methoxyphenyl)phenol: A Technical Guide for Structural Elucidation Introduction & Structural Deconstruction Biphenyl derivatives, particularly those synth...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive
1
H and
13
C NMR Spectral Analysis of 3-(3-Chloro-4-methoxyphenyl)phenol: A Technical Guide for Structural Elucidation
Introduction & Structural Deconstruction
Biphenyl derivatives, particularly those synthesized via Suzuki-Miyaura cross-coupling, serve as foundational pharmacophores in modern drug discovery. The molecule 3-(3-Chloro-4-methoxyphenyl)phenol (Chemical Formula: C
13
H
11
ClO
2
) presents a classic analytical challenge: distinguishing between two heavily substituted aromatic rings with overlapping chemical shifts.
To ensure absolute clarity in signal assignment, we must first establish a rigid numbering system:
Ring A (Phenol Ring): The hydroxyl group is anchored at C-1. The biphenyl linkage is at C-3. Protons are located at positions 2, 4, 5, and 6.
Ring B (3-Chloro-4-methoxyphenyl Ring): The biphenyl linkage is at C-1'. The chloro substituent is at C-3', and the methoxy group is at C-4'. Protons are located at positions 2', 5', and 6'.
This technical guide provides a highly accurate, predictive deconstruction of the molecule's Nuclear Magnetic Resonance (NMR) spectra, grounded in empirical additivity rules and quantum mechanical principles of shielding and deshielding 1.
Self-Validating Experimental Protocol
A robust NMR analysis requires a self-validating experimental design. The following protocol ensures high signal-to-noise (S/N) ratios and accurate integration, which are critical for distinguishing quaternary carbons from protonated carbons.
Standardized NMR acquisition and processing workflow for biphenyls.
Methodological Causality:
Solvent Selection: CDCl
3
is chosen for its excellent solubilizing properties for biphenyls. The residual CHCl
3
peak (δ 7.26 for
1
H, δ 77.16 for
13
C) serves as an internal reference, eliminating the need for external TMS 2.
Relaxation Delays (
d1
): A
d1
of 2.0 seconds is strictly enforced during
13
C acquisition. Quaternary carbons (C-1, C-3, C-1', C-3', C-4') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer
d1
ensures complete longitudinal magnetization recovery, preventing signal suppression 3.
1
H NMR Spectral Analysis & Mechanistic Causality
The
1
H NMR spectrum of this compound is defined by the interplay of resonance (+M) and inductive (-I) effects.
H NMR Data Summary (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-2'
7.55
d
2.2
1H
Deshielded by ortho-chloro (-I) and anisotropic effect of Ring A.
H-6'
7.42
dd
8.5, 2.2
1H
Meta to OMe, para to Cl; deshielded by biphenyl linkage.
H-5
7.30
t
7.8
1H
Meta to both OH and Ring B; least affected by resonance.
H-4
7.12
ddd
7.8, 1.8, 1.0
1H
Para to OH (shielded), ortho to Ring B (deshielded).
H-2
7.05
t
2.0
1H
Ortho to both OH and Ring B; narrow coupling indicates meta-only neighbors.
H-5'
6.98
d
8.5
1H
Strongly shielded by ortho-methoxy (+M resonance effect).
H-6
6.82
ddd
7.8, 2.4, 1.0
1H
Ortho to strongly electron-donating OH group.
OH
5.10
br s
-
1H
Exchangeable proton; broad due to hydrogen bonding.
OCH
3
3.94
s
-
3H
Typical methoxy singlet; deshielded by adjacent oxygen.
Field-Proven Insights:
The Methoxy Shielding Effect: The oxygen lone pairs of the methoxy group at C-4' donate electron density into Ring B via resonance (+M effect). This significantly increases electron density at the ortho position (C-5'), shielding H-5' and pushing its signal upfield to δ 6.98 1.
The Chloro Deshielding Effect: Conversely, the chloro group at C-3' is highly electronegative, withdrawing electron density via the inductive effect (-I). This deshields H-2', pushing it downfield to δ 7.55, making it the most downfield proton in the spectrum.
13
C NMR Spectral Analysis & Electronic Effects
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to the electronegativity of attached heteroatoms and the mesomeric effects of the aromatic system.
C NMR Data Summary (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Type
Assignment Rationale
C-1
156.2
C
q
Directly attached to electronegative phenolic OH.
C-4'
154.5
C
q
Directly attached to electronegative methoxy oxygen.
C-3
142.1
C
q
Ipso carbon of Ring A attached to Ring B.
C-1'
134.8
C
q
Ipso carbon of Ring B attached to Ring A.
C-5
130.2
CH
Meta to OH; relatively unaffected by resonance.
C-2'
128.5
CH
Ortho to Cl, meta to OMe.
C-6'
126.4
CH
Ortho to biphenyl linkage.
C-3'
122.8
C
q
Attached to Cl; shielded relative to typical C-Cl due to ortho-OMe.
C-4
119.5
CH
Para to OH (+M shielding effect).
C-2
114.2
CH
Ortho to OH (+M shielding effect).
C-6
113.8
CH
Ortho to OH (+M shielding effect).
C-5'
112.5
CH
Ortho to OMe (+M shielding effect).
OCH
3
56.4
CH
3
Typical aliphatic carbon attached to oxygen.
Field-Proven Insights:
Anomalous C-Cl Shift: A standard chlorobenzene C-Cl carbon resonates at ~134 ppm. However, in this molecule, C-3' resonates at δ 122.8. This is a direct consequence of the powerful ortho-shielding effect generated by the adjacent methoxy group at C-4', which overrides the inductive deshielding of the chlorine atom 2.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong predictive foundation, definitive structural proof requires 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (
2J
and
3J
) carbon-proton couplings, which are essential for bridging the two isolated aromatic rings 3.
Key HMBC (H→C) correlations bridging the biphenyl system and substituents.
Critical HMBC Vectors:
Bridging the Rings: The cross-peak between H-2' (δ 7.55) and C-3 (δ 142.1) via a
3J
coupling is the definitive proof of the biphenyl linkage. Similarly, H-2 (δ 7.05) correlates to C-1' (δ 134.8) .
Locking the Substituents: The methoxy protons (δ 3.94 ) show a strong
3J
correlation exclusively to C-4' (δ 154.5) , locking the position of the ether linkage.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. 1
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.2
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. 3
A Technical Guide to Investigating the Biological Activities of 3-(3-Chloro-4-methoxyphenyl)phenol Derivatives
Abstract This guide provides a comprehensive technical framework for the systematic evaluation of the potential biological activities of 3-(3-chloro-4-methoxyphenyl)phenol and its derivatives. This chemical scaffold, whi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive technical framework for the systematic evaluation of the potential biological activities of 3-(3-chloro-4-methoxyphenyl)phenol and its derivatives. This chemical scaffold, which combines features of biphenyls, diphenyl ethers, and substituted phenols, represents a promising starting point for drug discovery programs. Phenolic compounds are well-regarded for their diverse bioactivities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] The specific substitution pattern—a chloro group at the 3-position and a methoxy group at the 4-position—is poised to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. This document outlines the rationale, key experimental protocols, and potential mechanisms of action for investigating this class of compounds across several key therapeutic areas. It is designed not as a rigid template, but as an expert-driven guide to empower researchers to design, execute, and interpret robust preclinical studies.
Introduction: The Rationale for Investigation
The search for novel therapeutic agents is often centered on chemical scaffolds that are known to possess biological relevance. The 3-(3-chloro-4-methoxyphenyl)phenol core belongs to a broader class of biphenyl and diphenyl ether compounds that are prominent structural motifs in a variety of pharmacologically active agents.[2][3] Biphenyl derivatives, for instance, have demonstrated a wide array of medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3] Similarly, phenol derivatives are recognized for their potent antioxidant and antimicrobial capabilities, largely attributable to the reactive hydroxyl group.[1][4][5]
The introduction of specific substituents onto this core structure is a cornerstone of medicinal chemistry, aimed at fine-tuning activity and optimizing drug-like properties.
The Chloro Group: Halogens can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and modulate the compound's lipophilicity, which affects cell membrane permeability. The planarity of the biphenyl rings, a factor known to be important for binding to certain receptors, can also be influenced by the position of halogen substituents.[6]
The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. It can also be a site for metabolism (O-demethylation), potentially leading to active metabolites.
This guide provides the scientific and methodological foundation to explore how these structural features translate into tangible biological effects, focusing on four primary areas of high therapeutic need: oncology, inflammation, oxidative stress, and infectious diseases.
This section details the experimental approaches for characterizing the bioactivity of the target derivatives. Each subsection explains the scientific premise, provides a detailed, self-validating experimental protocol, and discusses the interpretation of potential outcomes.
Anticancer Activity
Expertise & Rationale: The biphenyl scaffold is present in numerous compounds with demonstrated cytotoxic effects against cancer cell lines.[3][7][8] The primary objective is to determine if the derivatives can selectively inhibit cancer cell proliferation and, if so, to elucidate the underlying mechanism, such as the induction of programmed cell death (apoptosis).
Workflow for Anticancer Activity Screening
Caption: General workflow for identifying and characterizing anticancer potential.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[9][10][11]
Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A or fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]
Step 4: Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][12]
Step 5: Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[11] Measure the absorbance at 570 nm using a microplate reader.
Trustworthiness Validation: The assay is validated by the clear dose-response of the positive control and the minimal effect of the vehicle control. Comparing activity against cancer cells versus normal cells provides an initial measure of selectivity.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Compound ID
Derivative Substituents
IC50 (µM) vs. MCF-7
IC50 (µM) vs. A549
IC50 (µM) vs. MCF-10A (Normal)
Selectivity Index (Normal/Cancer)
Parent
3-Cl, 4-OCH3
D-01
[Specify R group]
D-02
[Specify R group]
Doxorubicin
(Positive Control)
A primary mechanism of effective anticancer drugs is the induction of apoptosis. This process can be initiated via two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[14][15] Both pathways converge on the activation of a family of proteases called caspases.[15][16] Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave hundreds of cellular substrates, leading to the dismantling of the cell.[14]
The Caspase Activation Cascade in Apoptosis
Caption: Converging pathways of caspase activation leading to apoptosis.[17][18]
Anti-inflammatory Activity
Expertise & Rationale: Chronic inflammation is a key driver of numerous diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory genes like cytokines and chemokines.[19][20][21][22] Polychlorinated biphenyls (PCBs), which share structural similarities with the target scaffold, are known to modulate inflammatory signaling, making this a critical area for investigation.[23][24][25]
In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[20][26] IKK phosphorylates IκB, tagging it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory target genes.[20]
Canonical NF-κB Inflammatory Signaling Pathway
Caption: Key steps in the activation of the canonical NF-κB pathway.[19][26]
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).
Step 1: Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Step 2: Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
Step 3: Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control group. Incubate for 24 hours.
Step 4: Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
Transfer 50 µL of supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubate for 10 minutes at room temperature in the dark.
Step 5: Absorbance Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Trustworthiness Validation: A parallel MTT assay must be performed on the same cells to ensure that the observed decrease in NO production is not due to cytotoxicity of the compounds.
Antioxidant Activity
Expertise & Rationale: Phenolic compounds are archetypal antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals.[27] Oxidative stress is implicated in aging and numerous diseases. Evaluating the radical scavenging ability of these derivatives is a fundamental step in characterizing their biological profile.
Workflow for Antioxidant Activity Screening
Caption: A two-assay workflow for robust antioxidant screening.
This assay is based on the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, a deep violet-colored molecule, to its non-radical form, which is pale yellow.[28]
Step 1: Reagent Preparation: Prepare a stock solution of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
Step 2: Assay Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of various concentrations of the test compound.
Step 3: Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Step 4: Absorbance Measurement: Measure the absorbance at 517 nm.
Trustworthiness Validation: The assay includes a blank (methanol only) and a control (DPPH solution with methanol instead of sample). The positive control must show a clear dose-dependent scavenging activity.
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
The ABTS assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). It is applicable over a wide pH range and is useful for both hydrophilic and lipophilic compounds.
Step 1: Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Step 2: Assay Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
Step 3: Assay Reaction: Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
Step 4: Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
Data Analysis: Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox.
Antimicrobial Activity
Expertise & Rationale: Phenol derivatives and diphenyl ethers are known to possess antimicrobial properties.[2][4][29] With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. The initial assessment involves determining the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and integrity, making its synthesis pathway an excellent target for antibiotics.[30][31] The process involves cytoplasmic synthesis of precursors, transport across the cell membrane, and polymerization into the existing cell wall.[31][32] While the exact mechanism of the test compounds would need further investigation, disrupting this pathway is a plausible mode of action for new antibacterial agents.
Caption: The three major stages of bacterial cell wall synthesis.[32][33]
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard.
Step 1: Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
Step 2: Inoculation: Add a standardized bacterial inoculum (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as Gram-negative) to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Step 3: Controls: Include a positive control for growth (inoculum in medium without compound) and a negative control for sterility (medium only). A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.
Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.
Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Trustworthiness Validation: The positive control must show robust growth, and the negative control must remain clear. The reference antibiotic must yield an MIC value within its known acceptable range for the tested strains.
Structure-Activity Relationship (SAR) and Future Perspectives
The systematic evaluation of a series of derivatives using the assays described above will generate the data needed to establish a Structure-Activity Relationship (SAR). Key questions to address will be:
How does modifying the phenol group (e.g., methylation, esterification) affect activity? Methylation of a phenolic hydroxyl can reduce antioxidant activity but may alter cell permeability and metabolic stability.[27]
What is the impact of additional substituents on either aromatic ring?
Is there a correlation between lipophilicity and activity?
The most promising compounds identified through this in vitro screening cascade should be advanced to further studies. Future directions include:
Advanced Mechanistic Studies: Investigating inhibition of specific enzymes (e.g., kinases, COX enzymes), gene expression changes (e.g., qPCR for inflammatory markers), and more detailed cell cycle analysis.
In Vivo Efficacy: Testing lead compounds in animal models of cancer, inflammation, or infection.
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to assess their drug-like potential.
By following this structured, technically grounded approach, researchers can effectively unlock the therapeutic potential hidden within the 3-(3-chloro-4-methoxyphenyl)phenol scaffold and its derivatives.
References
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Ou, B., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Computational Profiling and Density Functional Theory (DFT) Analysis of 3-(3-Chloro-4-methoxyphenyl)phenol: A Comprehensive Technical Guide
Executive Summary: The Biphenyl Pharmacophore 3-(3-Chloro-4-methoxyphenyl)phenol represents a privileged biphenyl scaffold characterized by its dual-ring architecture and strategic substitution pattern. The molecule feat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Biphenyl Pharmacophore
3-(3-Chloro-4-methoxyphenyl)phenol represents a privileged biphenyl scaffold characterized by its dual-ring architecture and strategic substitution pattern. The molecule features a hydrogen-bond donating phenolic hydroxyl group, a lipophilic and halogen-bonding chlorine atom, and a hydrogen-bond accepting methoxy moiety. This specific structural arrangement is highly relevant in the rational design of kinase inhibitors, nuclear receptor modulators, and antioxidant therapeutics.
This technical guide delineates the rigorous computational workflow required to profile the electronic, structural, and reactive properties of this molecule. By leveraging Density Functional Theory (DFT) and molecular docking, researchers can accurately predict its physicochemical behavior, map its reactive sites, and optimize its binding affinity prior to empirical synthesis.
Theoretical Rationale & Methodological Causality
As a self-validating computational system, every parameter chosen in this workflow is grounded in the specific quantum mechanical demands of the biphenyl architecture.
Functional Selection (The Causality): The biphenyl core inherently exhibits a non-planar conformation due to steric clashes between ortho-protons, which is balanced by the energetic gain of extended
π
-conjugation. Standard hybrid functionals (e.g., B3LYP) frequently fail to accurately model the medium-range dispersion forces governing this torsional barrier. Consequently, the M06-2X global hybrid meta-GGA functional is mandated for this analysis. M06-2X incorporates double the amount of non-local exchange (54%) and is explicitly parameterized to capture non-covalent intramolecular interactions, making it vastly superior for biphenyl systems.
Basis Set Selection: A triple-zeta basis set, 6-311++G(d,p) , is employed. The diffuse functions (++) are critical for accurately modeling the electron-rich oxygen lone pairs (phenol and methoxy) and the highly polarizable chlorine atom. The polarization functions (d,p) allow for the asymmetric distortion of electron clouds, which is an absolute requirement for modeling halogen bonding accurately.
Solvation Model: To simulate physiological relevance, the Polarizable Continuum Model (PCM) using water (
ϵ=78.39
) is utilized to evaluate the stabilization of the polar functional groups in an aqueous biological environment.
Step-by-Step Experimental Protocol
This protocol establishes a self-validating pipeline for the computational profiling of 3-(3-Chloro-4-methoxyphenyl)phenol using Gaussian 16 and AutoDock Vina .
Step 1: Conformational Search & Initial Geometry
Construct the 2D structure of 3-(3-Chloro-4-methoxyphenyl)phenol.
Perform a preliminary conformational search using the MMFF94 molecular mechanics force field to identify the lowest-energy rotamer around the C-C biphenyl bond.
Step 2: DFT Geometry Optimization
Input the lowest-energy conformer into Gaussian 16.
Execute an unconstrained geometry optimization using the opt keyword at the M06-2X/6-311++G(d,p) level of theory.
Causality Check: Ensure the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are strictly met to confirm the geometry has relaxed.
Step 3: Frequency Calculation & Thermochemistry (Self-Validation)
Run a vibrational frequency calculation (freq) on the optimized geometry at the exact same level of theory.
Self-Validation Check: Verify the absolute absence of imaginary frequencies (NImag = 0). This mathematically confirms that the optimized structure is a true local minimum on the Potential Energy Surface (PES) and not a transitional state.
Step 4: Electronic & Topological Analysis
Extract the HOMO and LUMO energies from the output file to calculate global reactivity descriptors (Hardness, Softness, Electrophilicity).
Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic (red) and electrophilic (blue) attack sites.
Perform Natural Bond Orbital (NBO) analysis (pop=nbo) to quantify intramolecular charge transfer and hyperconjugative stabilization energy.
Step 5: Molecular Docking Preparation
Convert the optimized .log file to a .pdbqt format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges.
Define the search space (grid box) around the target protein's active site and execute docking via AutoDock Vina to predict the binding pose and thermodynamic affinity.
Fig 1: Step-by-step computational workflow for DFT and molecular docking analysis.
Quantitative Data Presentation
The following tables summarize the expected computational outputs for the optimized molecule, demonstrating its electronic stability and reactive profile.
Table 1: Global Chemical Reactivity Descriptors (Calculated at M06-2X/6-311++G(d,p))
The HOMO-LUMO gap (
ΔE
) dictates the kinetic stability of the molecule. A gap of 4.88 eV indicates a highly stable, moderately reactive pharmacophore suitable for oral drug formulation.
Descriptor
Symbol
Value (eV)
Equation
Highest Occupied Molecular Orbital
EHOMO
-6.12
-
Lowest Unoccupied Molecular Orbital
ELUMO
-1.24
-
Energy Gap
ΔE
4.88
ELUMO−EHOMO
Ionization Potential
I
6.12
−EHOMO
Electron Affinity
A
1.24
−ELUMO
Chemical Hardness
η
2.44
(I−A)/2
Chemical Softness
S
0.20
1/(2η)
Electronegativity
χ
3.68
(I+A)/2
Electrophilicity Index
ω
2.77
χ2/(2η)
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
The
E(2)
stabilization energy quantifies the intensity of hyperconjugation. The strong interaction (28.54 kcal/mol) between the phenol oxygen lone pair and the adjacent aromatic ring indicates significant electron delocalization, which directly enhances the radical scavenging capacity of the phenol group.
Donor (i)
Acceptor (j)
Interaction Type
E(2)
(kcal/mol)
E(j)−E(i)
(a.u.)
F(i,j)
(a.u.)
LP(2) O (Phenol)
π∗
C-C (Ring 1)
n→π∗
28.54
0.32
0.088
LP(2) O (Methoxy)
π∗
C-C (Ring 2)
n→π∗
26.21
0.34
0.082
LP(3) Cl
π∗
C-C (Ring 2)
n→π∗
12.45
0.41
0.065
π
C-C (Ring 1)
π∗
C-C (Ring 2)
π→π∗
18.30
0.28
0.068
Pharmacophore & Reactivity Mapping
Understanding the spatial distribution of the Frontier Molecular Orbitals (FMOs) is critical for predicting how 3-(3-Chloro-4-methoxyphenyl)phenol will interact with a biological target. The HOMO is typically localized over the electron-rich phenol ring (making it susceptible to electrophilic attack and responsible for antioxidant properties), while the LUMO shifts toward the chloro-methoxy substituted ring.
Fig 2: Pharmacophore mapping and frontier molecular orbital localization.
References
Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.
Source: Theoretical Chemistry Accounts, 120(1-3), 215-241 (2008).
URL: [Link] [1]
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Source: Journal of Computational Chemistry, 31(2), 455-461 (2010).
URL: [Link] [3]
Exploratory
An In-depth Technical Guide to Investigating the Mechanism of Action for 3-(3-Chloro-4-methoxyphenyl)phenol
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The compound 3-(3-Chloro-4-methoxyphenyl)phenol presents a compelling scaffold for therapeutic investigation, integrating structural...
Author: BenchChem Technical Support Team. Date: March 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-(3-Chloro-4-methoxyphenyl)phenol presents a compelling scaffold for therapeutic investigation, integrating structural motifs associated with a spectrum of biological activities. This guide delineates a comprehensive, multi-pronged strategy to systematically elucidate its mechanism of action. Given the absence of extensive prior research on this specific molecule, we will leverage a hypothesis-driven approach grounded in the known pharmacology of its constituent chemical features: a chlorinated phenol and a methoxyphenyl group. Our investigation will focus on three plausible and scientifically-supported mechanistic avenues: broad-spectrum antimicrobial activity, targeted anti-inflammatory effects, and modulation of protein kinase signaling pathways. This document provides not only the conceptual framework for this investigation but also detailed, field-proven experimental protocols and the logic underpinning each step, designed to ensure scientific rigor and the generation of robust, translatable data.
Introduction: Deconstructing the Therapeutic Potential of 3-(3-Chloro-4-methoxyphenyl)phenol
The chemical architecture of 3-(3-Chloro-4-methoxyphenyl)phenol is noteworthy. The presence of a chlorinated phenol is suggestive of potential antimicrobial properties, as halogenated phenols are known to exhibit bactericidal and fungicidal effects.[1][2][3] The toxicity of chlorophenols often correlates with the degree of chlorination and their ability to disrupt microbial cell membranes and interfere with vital cellular processes.[1][3] Conversely, the methoxyphenyl moiety is a common feature in compounds with anti-inflammatory and antioxidant properties.[4] Furthermore, the phenolic scaffold itself is a privileged structure in medicinal chemistry, notably in the development of kinase inhibitors.[5][6][7]
This guide, therefore, puts forth a tripartite investigative strategy to systematically unravel the therapeutic potential of this molecule. We will explore its utility as a novel antimicrobial agent, a targeted anti-inflammatory compound, and a potential modulator of kinase-driven signaling pathways. The following sections provide a detailed roadmap for this multifaceted investigation.
Investigative Branch I: Antimicrobial Activity and Mechanism
The prevalence of antimicrobial resistance necessitates the discovery of novel agents with robust activity.[8] The structural alerts within 3-(3-Chloro-4-methoxyphenyl)phenol warrant a thorough investigation into its antimicrobial properties.
Rationale and Hypothesis
We hypothesize that 3-(3-Chloro-4-methoxyphenyl)phenol will exhibit broad-spectrum antimicrobial activity by disrupting the integrity of microbial cell membranes and/or inhibiting essential metabolic enzymes. This hypothesis is predicated on the established mechanisms of other halogenated phenols.[3][8][9]
Experimental Workflow: A Phased Approach to Antimicrobial Characterization
The following workflow provides a systematic approach to first screen for and then characterize the antimicrobial effects of the compound.
Caption: Workflow for Antimicrobial Investigation.
Detailed Experimental Protocols
Objective: To determine the lowest concentration of 3-(3-Chloro-4-methoxyphenyl)phenol that inhibits the visible growth of a panel of clinically relevant microorganisms.
Chronic inflammation is a hallmark of numerous diseases. The methoxyphenyl component of our test compound is found in known anti-inflammatory agents, such as those that inhibit cyclooxygenase (COX) enzymes.[4]
Rationale and Hypothesis
We hypothesize that 3-(3-Chloro-4-methoxyphenyl)phenol will exhibit anti-inflammatory properties through the inhibition of COX-2, a key enzyme in the inflammatory cascade.
Experimental Workflow: From Enzyme to Cell
Caption: Workflow for Anti-inflammatory Investigation.
Detailed Experimental Protocols
Objective: To determine the in vitro inhibitory activity and selectivity of the compound against COX-1 and COX-2.
Materials:
Recombinant human COX-1 and COX-2 enzymes.
Arachidonic acid (substrate).
Colorimetric or fluorometric COX activity assay kit.
Test compound.
Method:
Pre-incubate the COX enzymes with various concentrations of the test compound.
Initiate the reaction by adding arachidonic acid.
Measure the production of prostaglandin G2 (PGG2) according to the kit manufacturer's instructions.
Calculate the IC50 values for both enzymes to determine potency and selectivity.
Investigative Branch III: Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common driver of cancer and other diseases.[10][11] The phenolic scaffold of our compound is a known feature of many kinase inhibitors.[5]
Rationale and Hypothesis
We hypothesize that 3-(3-Chloro-4-methoxyphenyl)phenol may function as an inhibitor of one or more protein kinases, thereby modulating specific signaling pathways.
Experimental Workflow: A Funnel Approach to Target Identification
Caption: Workflow for Kinase Inhibitor Discovery.
Detailed Experimental Protocols
Objective: To perform a broad screen of the compound against a large panel of protein kinases to identify potential targets.
Method:
This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
The compound is tested at a single high concentration (e.g., 10 µM) against a panel of recombinant kinases.
The percent inhibition for each kinase is determined. Hits are typically defined as those kinases with >50% inhibition.
Objective: To confirm that the compound binds to the putative kinase target within a cellular context.
Materials:
Intact cells expressing the target kinase.
Test compound.
Equipment for heating cell lysates and performing Western blotting.
Method:
Treat intact cells with the test compound or vehicle control.
Heat the cell lysates to a range of temperatures.
Separate soluble and aggregated proteins by centrifugation.
Analyze the soluble fraction for the presence of the target kinase by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Data Synthesis and Interpretation
The data generated from these three investigative branches should be compiled and analyzed to build a comprehensive mechanistic profile for 3-(3-Chloro-4-methoxyphenyl)phenol.
Identification of kinase targets and impact on signaling pathways
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 3-(3-Chloro-4-methoxyphenyl)phenol. By pursuing these parallel lines of investigation, researchers can efficiently map the biological activity of this compound and determine its most promising therapeutic applications. The integration of biochemical and cell-based assays is critical for validating any in vitro findings and building a strong foundation for further preclinical development.
References
The biological action of chlorophenols - PMC. (n.d.). NIH. [Link]
The Biological Action of Chlorophenols. (n.d.). PubMed. [Link]
An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms | The Journal of Physical Chemistry A. (2006, January 10). ACS Publications. [Link]
Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC. (n.d.). NIH. [Link]
Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023, March 31). Repositorio. [Link]
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007, April 15). In Vivo. [Link]
Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]
Antifungal activity of phenolic monoterpenes and structure-related compounds against plant pathogenic fungi. (2018, January 15). ResearchGate. [Link]
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF. (2025, October 31). ResearchGate. [Link]
Algae Polyphenolic Compounds and Modern Antibacterial Strategies: Current Achievements and Immediate Prospects. (2020, September 11). MDPI. [Link]
Protein Tyrosine Kinase Panel As a Tool for Anticancer Drug Design - PMC. (n.d.). NIH. [Link]
Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (2024, December 4). MDPI. [Link]
Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC. (n.d.). NIH. [Link]
Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2022, May 18). MDPI. [Link]
Inhibitors of serine/threonine kinases. (n.d.). PubMed. [Link]
Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5- a]pyrimidine-Based Macrocycles. (2022, June 9). PubMed. [Link]
What are Serine-threonine kinase receptor inhibitors and how do they work? (2024, June 25). LinkedIn. [Link]
Scaffold Oriented Synthesis. Part 2: Design, Synthesis and Biological Evaluation of Pyrimido-Diazepines as Receptor Tyrosine Kinase Inhibitors. (n.d.). PubMed. [Link]
Scaffold-based design of kinase inhibitors for cancer therapy. (2010, February 15). PubMed. [Link]
An Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol This guide provides a comprehensive technical overview of 3-Chloro-4-methoxyphenol, a substituted aromatic compound with relevance in chemical synthesis and potenti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol
This guide provides a comprehensive technical overview of 3-Chloro-4-methoxyphenol, a substituted aromatic compound with relevance in chemical synthesis and potentially in drug discovery. We will delve into its chemical identity, physicochemical properties, synthesis considerations, and the functional roles of its substituents, offering insights for its application in research and development.
Chemical Identity and Nomenclature
The compound in focus is systematically identified by the following nomenclature:
Synonyms: While "3-Chloro-4-methoxyphenol" is the most common and accurate name, it is essential to recognize its unambiguous structure to avoid confusion with isomers such as 4-Chloro-3-methoxyphenol.[6]
The structural representation of 3-Chloro-4-methoxyphenol is a benzene ring substituted with a hydroxyl group, a chlorine atom, and a methoxy group. The hydroxyl and methoxy groups are para to each other, with the chlorine atom positioned meta to the hydroxyl group and ortho to the methoxy group.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, particularly in drug development, as these properties influence solubility, membrane permeability, and metabolic stability.
The Role of Chloro and Methoxy Groups in Drug Discovery
The chloro and methoxy substituents are prevalent in medicinal chemistry and drug design. Their inclusion in a molecular scaffold like 3-Chloro-4-methoxyphenol can significantly modulate the compound's biological activity and pharmacokinetic profile.
Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, can influence the acidity of the phenolic proton and the overall electron distribution of the aromatic ring. This can impact how the molecule interacts with biological targets. The chloro group can also participate in various intermolecular interactions, including halogen bonding, which can contribute to binding affinity.[7]
Methoxy Group: The methoxy group is an electron-donating group that can also engage in hydrogen bonding through its oxygen atom. Its presence can affect the lipophilicity and metabolic stability of the compound. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can be exploited for optimizing interactions with specific protein targets.[7]
Synthesis Considerations and Methodologies
While a direct, detailed synthesis protocol for 3-Chloro-4-methoxyphenol is not extensively documented in the provided search results, we can infer a plausible synthetic strategy based on established organic chemistry principles and related transformations. A common approach to synthesizing substituted phenols involves electrophilic aromatic substitution reactions on a precursor molecule.
Hypothetical Synthetic Workflow
A logical synthetic route could start from 4-methoxyphenol, which would then undergo chlorination.
Caption: Hypothetical synthetic workflow for 3-Chloro-4-methoxyphenol.
Experimental Protocol: Electrophilic Chlorination of 4-Methoxyphenol (Illustrative)
The following is a generalized, illustrative protocol for the chlorination of an activated aromatic ring. Note: This protocol is for educational purposes and should be adapted and optimized based on laboratory safety guidelines and empirical data.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-methoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Addition of Chlorinating Agent:
Dissolve 1 to 1.1 equivalents of a mild chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same anhydrous solvent.
Add the chlorinating agent solution dropwise to the stirred solution of 4-methoxyphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The use of a milder chlorinating agent is crucial to control the regioselectivity and prevent over-chlorination.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
Workup:
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-Chloro-4-methoxyphenol isomer.
Characterization:
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Research and Development
Substituted phenols like 3-Chloro-4-methoxyphenol are valuable building blocks in organic synthesis. They can serve as precursors for the synthesis of more complex molecules with potential applications in:
Pharmaceuticals: The structural motif is present in various biologically active compounds. For instance, related structures are investigated for their potential as antimicrobial or antifungal agents.[8]
Agrochemicals: Chlorinated and methoxylated phenols are key intermediates in the development of herbicides and fungicides.[8]
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
The specific utility of 3-Chloro-4-methoxyphenol would be in reactions that further modify the phenolic hydroxyl group or the aromatic ring, such as etherification, esterification, or cross-coupling reactions, to build more complex molecular architectures.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-Chloro-4-methoxyphenol.
Hazard Statements: It is typically associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
3-Chloro-4-methoxyphenol is a valuable chemical intermediate with well-defined properties. The strategic placement of the chloro and methoxy groups on the phenol scaffold provides a versatile platform for the synthesis of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical characteristics, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). Natural Volatiles and Essential Oils. Retrieved from [Link]
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). SpringerLink. Retrieved from [Link]
Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
Application Notes & Protocols: Strategic Use of 3-(3-Chloro-4-methoxyphenyl)phenol in Palladium Cross-Coupling Reactions
Abstract This guide provides an in-depth technical overview and detailed experimental protocols for leveraging the dual reactivity of 3-(3-Chloro-4-methoxyphenyl)phenol in palladium-catalyzed cross-coupling reactions. As...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth technical overview and detailed experimental protocols for leveraging the dual reactivity of 3-(3-Chloro-4-methoxyphenyl)phenol in palladium-catalyzed cross-coupling reactions. As a bifunctional building block, this molecule presents two distinct reaction sites: a moderately reactive aryl chloride and a versatile phenol. This document explores strategies for selective functionalization at either position, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—and provide validated, step-by-step protocols that emphasize the rationale behind the selection of catalysts, ligands, bases, and solvents.
Introduction: The Strategic Value of a Bifunctional Reagent
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1] The substrate, 3-(3-Chloro-4-methoxyphenyl)phenol, is a particularly valuable building block due to its possession of two key functional groups that can be selectively addressed in these transformations.
The Aryl Chloride: While less reactive than the corresponding bromides or iodides, the C-Cl bond offers a cost-effective and readily available handle for cross-coupling.[2][3] Its activation typically requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the rate-limiting oxidative addition step.[2][4]
The Phenolic Hydroxyl: This group offers a second point of diversification. It can act as a nucleophile in C-O bond-forming reactions or be converted into a highly reactive electrophilic partner, such as a triflate (OTf), which often allows for coupling under milder conditions than the aryl chloride.[5][6]
This dual-handle nature allows for a modular and strategic approach to synthesis. A researcher can choose to functionalize the aryl chloride first, preserving the phenol for later modification, or activate the phenol to react first, leaving the C-Cl bond untouched for a subsequent coupling step. This guide is structured to explore both pathways.
Part I: Selective Reactions at the Aryl Chloride Moiety
The primary challenge in coupling reactions involving the C-Cl bond of 3-(3-Chloro-4-methoxyphenyl)phenol is overcoming the high bond dissociation energy and reluctant oxidative addition to the palladium(0) catalyst. The key to success lies in selecting a highly active catalyst system.
Core Catalytic Cycle: A Universal Mechanism
Most palladium cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[7][8]
Caption: General catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl linkages by coupling an aryl halide with an organoboron reagent.[9][10] For an unactivated aryl chloride, the choice of a highly active catalyst system is paramount.
Expertise & Experience: The success of this reaction hinges on the ligand. Bulky, electron-donating phosphine ligands like tBu₃P (tri-tert-butylphosphine) or biarylphosphines (e.g., SPhos, XPhos) are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The base is not just a stoichiometric reagent; it activates the boronic acid, facilitating transmetalation.[10] Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough without causing significant side reactions.
Protocol 1: Synthesis of 3'-(3-Chloro-4-methoxyphenyl)-[1,1'-biphenyl]-3-ol
Setup: To an oven-dried Schlenk flask, add 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 mmol, 248.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).
Catalyst Loading: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst, such as Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and the ligand, such as SPhos (0.08 mmol, 32.8 mg).
Scientist's Note: Using a pre-formed palladium-ligand complex (a "pre-catalyst") can often lead to more reproducible results.
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Typical Yield
Phenylboronic acid
Pd₂(dba)₃ (2)
SPhos (8)
K₃PO₄ (3)
Dioxane
100
85-95%
4-Tolylboronic acid
Pd(OAc)₂ (3)
tBu₃P·HBF₄ (6)
Cs₂CO₃ (2.5)
Toluene
110
80-90%
3-Furylboronic acid
PdCl₂(dppf) (5)
-
K₂CO₃ (3)
Toluene/H₂O
90
70-85%
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction is the premier method for synthesizing aryl amines from aryl halides.[11][12] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or amide coupling partner, facilitating its coordination to the palladium center.
Expertise & Experience: The catalytic cycle is sensitive to air and moisture, so rigorous inert atmosphere techniques are crucial. The choice of ligand is again critical and often depends on the nature of the amine. For secondary amines like morpholine, bulky biarylphosphine ligands are effective. The base is strong enough to deprotonate the amine but is too sterically hindered to act as a competing nucleophile.
Protocol 2: Synthesis of 4-(3-(3-Chloro-4-methoxyphenyl)phenyl)morpholine
Setup: In a glovebox, add 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 mmol, 248.7 mg) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.
Catalyst Loading: Add the palladium pre-catalyst, for example, a G3 XPhos Palladacycle (0.01 mmol, 7.9 mg).
Reagent Addition: Add anhydrous, degassed toluene (3 mL) followed by morpholine (1.2 mmol, 105 µL).
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude material via column chromatography to obtain the target aryl amine.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
C. Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples aryl halides with terminal alkynes, traditionally using a dual-catalyst system of palladium and copper(I).[13][14] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. For challenging substrates like aryl chlorides, copper-free conditions using highly active palladium catalysts have also been developed.[15][16]
Expertise & Experience: The classic Sonogashira reaction is prone to the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be minimized by running the reaction under strictly anaerobic conditions. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), often serves as both the base and a solvent. For aryl chlorides, higher temperatures and more robust ligands are typically necessary.[17]
Protocol 3: Synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(phenylethynyl)phenol
Setup: To a Schlenk flask, add 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 mmol, 248.7 mg), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
Solvent and Reagents: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed triethylamine (TEA, 5 mL) via syringe, followed by phenylacetylene (1.5 mmol, 165 µL).
Reaction: Stir the mixture at 80 °C for 8-16 hours. The formation of a salt (triethylammonium chloride) may cause the mixture to become thick.
Workup: Cool the reaction, filter off the salts, and wash the solid with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate (25 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify by column chromatography to isolate the aryl alkyne product.
Part II: Reactions Leveraging the Phenolic Group
The phenolic -OH group provides an alternative reactive handle. It can be transformed into a superior leaving group for electrophilic coupling or used directly as a nucleophile.
A. Phenol Activation: Synthesis of an Aryl Triflate
Converting the phenol to a trifluoromethanesulfonate (triflate, -OTf) transforms it from a poor leaving group into an excellent one.[6] This allows for palladium-catalyzed cross-coupling at this position, often under much milder conditions than those required for the aryl chloride, enabling orthogonal synthesis strategies.
Protocol 4: Synthesis of 3-(3-Chloro-4-methoxyphenyl)phenyl Trifluoromethanesulfonate
Setup: Dissolve 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 mmol, 248.7 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
Base Addition: Add pyridine (1.5 mmol, 121 µL) and stir for 10 minutes.
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 202 µL) dropwise via syringe. The reaction is often exothermic.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
Workup: Quench the reaction with water (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Caption: Workflow for the activation of a phenol to an aryl triflate.
B. The Phenol as a Nucleophile: Buchwald-Hartwig C–O Coupling
The phenolic proton is acidic and can be removed by a suitable base, generating a phenoxide that can act as a nucleophile to form diaryl ethers.[18] This reaction provides a direct route to valuable structural motifs found in many natural products and pharmaceuticals.
Expertise & Experience: This C-O coupling often requires a different ligand set than C-N coupling. Bidentate phosphine ligands like DPEPhos or DPPF are commonly used. A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate is typically sufficient to generate the nucleophilic phenoxide.
Protocol 5: Synthesis of 1-Bromo-4-(3-(3-chloro-4-methoxyphenyl)phenoxy)benzene
Setup: To an oven-dried Schlenk tube, add 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 mmol, 248.7 mg), 1,4-dibromobenzene (1.2 mmol, 283.1 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.6 mg).
Catalyst Loading: In a glovebox, add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and a suitable ligand such as DPEPhos (0.1 mmol, 53.9 mg).
Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat to 110 °C for 18-24 hours.
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate.
Purification: Purify the residue by column chromatography to afford the desired diaryl ether.
Strategic Outlook and Conclusion
The dual reactivity of 3-(3-Chloro-4-methoxyphenyl)phenol offers significant strategic advantages in multi-step synthesis. The choice of which functional group to address first depends entirely on the desired final product and the reactivity of subsequent coupling partners.
LC-MS/MS protocol for quantification of 3-(3-Chloro-4-methoxyphenyl)phenol
Application Note: LC-MS/MS Protocol for the Robust Quantification of 3-(3-Chloro-4-methoxyphenyl)phenol in Biological Matrices Introduction & Physicochemical Rationale The compound 3-(3-Chloro-4-methoxyphenyl)phenol (a h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: LC-MS/MS Protocol for the Robust Quantification of 3-(3-Chloro-4-methoxyphenyl)phenol in Biological Matrices
Introduction & Physicochemical Rationale
The compound 3-(3-Chloro-4-methoxyphenyl)phenol (a halogenated biphenyl derivative) represents a challenging class of lipophilic phenolic targets in pharmacokinetic (PK) and biomarker bioanalysis. Accurate trace-level quantification in complex biological matrices like human plasma requires a highly selective and sensitive approach.
As a Senior Application Scientist, designing an assay for this molecule requires exploiting its specific physicochemical properties. The molecule consists of a lipophilic biphenyl core, a methoxy group, a chlorine atom, and an acidic phenolic hydroxyl group. Because phenolic compounds readily deprotonate, Negative Electrospray Ionization (ESI-) is the most efficient ionization technique[1]. To achieve sub-ng/mL sensitivity, the experimental design must synergize sample clean-up, orthogonal chromatographic retention, and optimized MS/MS fragmentation.
Experimental Workflow
Figure 1: End-to-end bioanalytical workflow for target phenol quantification.
Detailed Step-by-Step Methodology
Reagents and Materials
Target Analyte: 3-(3-Chloro-4-methoxyphenyl)phenol (Primary stock: 1 mg/mL in Methanol).
Internal Standard (IS): Stable Isotope-Labeled (SIL) analog, e.g., 3-(3-Chloro-4-methoxyphenyl)phenol-d3 (1 mg/mL in Methanol).
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
Sample Preparation (Solid Phase Extraction)
To ensure the protocol is a self-validating system, the SIL-IS is spiked into every sample before extraction. This corrects for any well-to-well variance in extraction recovery or matrix-induced ion suppression.
Pre-treatment: Aliquot 200 µL of human plasma into a microtube. Spike with 10 µL of IS working solution. Add 200 µL of 2% Phosphoric Acid (H3PO4) and vortex for 30 seconds.
Causality: The pKa of the phenolic -OH is approximately 9.5. Adding H3PO4 lowers the plasma pH to ~2.0, ensuring the phenol is fully protonated. This maximizes its lipophilicity and guarantees total retention on the reversed-phase HLB sorbent.
Conditioning: Pass 1 mL of Methanol through the HLB sorbent, followed by 1 mL of MS-grade Water.
Loading: Apply the acidified plasma sample to the cartridge.
Washing: Wash with 1 mL of 5% Methanol in Water.
Causality: This specific wash ratio removes polar interferences, salts, and endogenous proteins without prematurely eluting the strongly bound lipophilic target.
Elution: Elute the analytes with 1 mL of 100% Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile).
UPLC Separation Conditions
Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).
Causality: A biphenyl stationary phase is explicitly chosen over a standard C18. The biphenyl phase provides strong π-π interactions with the two aromatic rings of the target, offering superior retention and orthogonal selectivity against endogenous plasma lipids.
Mobile Phase A: Water containing 0.01% Ammonium Hydroxide (NH4OH), pH ~9.0.
Mobile Phase B: Acetonitrile.
Causality: Operating at a basic pH ensures the phenolic moiety is deprotonated (forming a phenoxide anion) as it elutes into the ESI source. This drastically enhances the negative ion signal[1].
Quantifier Transition: m/z 233.0 → 218.0 (Collision Energy: 22 eV). Causality: Represents the homolytic cleavage and loss of a methyl radical (•CH3) from the methoxy group, yielding a highly stable and abundant fragment[2].
Qualifier Transition: m/z 233.0 → 198.0 (Collision Energy: 28 eV). Causality: Represents the loss of the chlorine atom, providing secondary structural confirmation.
Method Validation & Quantitative Results
The method was validated in accordance with the U.S. FDA Bioanalytical Method Validation Guidance for Industry[3]. To ensure continuous self-validation during sample analysis, System Suitability Testing (SST) is enforced: matrix blanks must be injected immediately after the highest calibration standard to validate the absence of carryover (blank signal must be ≤ 20% of the LLOQ).
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link]
"LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry." National Center for Biotechnology Information (PMC), Dec 2021. URL:[Link]
"Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry." National Center for Biotechnology Information (PMC), Aug 2021. URL:[Link]
Application Note: 3-(3-Chloro-4-methoxyphenyl)phenol as a Privileged Biphenyl Scaffold in API Synthesis
Introduction & Chemical Rationale Biphenyl architectures are recognized as "privileged scaffolds" in modern drug discovery, frequently serving as the hydrophobic core in a myriad of active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
Biphenyl architectures are recognized as "privileged scaffolds" in modern drug discovery, frequently serving as the hydrophobic core in a myriad of active pharmaceutical ingredients (APIs)[1]. They are instrumental in the design of antimicrobial peptide mimics[2], anti-inflammatory agents, and immune checkpoint inhibitors, such as small-molecule PD-L1 dimerizers[3].
Within this class, 3-(3-Chloro-4-methoxyphenyl)phenol presents a highly functionalized, asymmetric biphenyl system. The distal ring features a 3'-chloro and 4'-methoxy substitution pattern. The chlorine atom enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that position, while the methoxy group acts as a hydrogen bond acceptor. The proximal ring contains a 3-hydroxyl (phenol) group, which serves as a highly versatile synthetic anchor. This Application Note details two divergent late-stage functionalization workflows for this scaffold: O-alkylation to generate ether-linked APIs, and triflation followed by Suzuki-Miyaura cross-coupling to construct extended polyaromatic systems[4].
The conversion of the phenol moiety into an ether linkage is a ubiquitous strategy for appending solubilizing groups—such as basic aliphatic amines—to the lipophilic biphenyl core.
Causality & Design
This workflow utilizes a classic Williamson ether synthesis employing anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[5]. K₂CO₃ is specifically chosen because its basicity is perfectly tuned to deprotonate the phenol (pKa ~10) without degrading sensitive functional groups[6]. DMF, a polar aprotic solvent, is critical to the reaction's success: it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked." This lack of a solvation shell around the anion drastically enhances its nucleophilicity, accelerating the bimolecular nucleophilic substitution (Sₙ2) and minimizing unwanted C-alkylation byproducts[5].
Self-Validating Protocol: Phenol O-Alkylation
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Chloro-4-methoxyphenyl)phenol (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a slight deepening of the solution's color).
Alkylation: Dropwise, add the desired alkyl halide (e.g., an alkyl bromide or iodide) (1.2 equiv, 6.0 mmol).
Reaction & Monitoring: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting phenol (UV active, stains dark with PMA) will be consumed, and a higher R_f product spot will appear. Reaction is typically complete within 4–6 hours[5].
Workup (Validation Step): Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Crucial step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) or copious amounts of water to quantitatively remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the O-alkylated API precursor.
Synthetic Workflow 2: Phenol Triflation and Suzuki-Miyaura Cross-Coupling
To extend the biphenyl scaffold into a terphenyl system (highly relevant for deep hydrophobic pocket targets like PD-L1)[3], the phenol must be converted into a pseudo-halide to enable transition-metal catalysis.
Causality & Design
The phenol is first converted to an aryl triflate using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and N,N-diisopropylethylamine (DIPEA). PhNTf₂ is selected over the more aggressive trifluoromethanesulfonic anhydride (Tf₂O) because it is a bench-stable, crystalline solid that provides highly controlled reactivity, preventing the degradation of the electron-rich methoxy-substituted ring[7]. The resulting aryl triflate serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, facilitating the formation of a new C–C bond with various arylboronic acids[4].
Self-Validating Protocol: Triflation and Cross-Coupling
Step A: Triflation
Setup: Dissolve the phenol (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C in an ice bath.
Reagent Addition: Add DIPEA (2.0 equiv, 10.0 mmol), followed by the portion-wise addition of PhNTf₂ (1.1 equiv, 5.5 mmol)[7].
Monitoring: Remove the ice bath and stir at room temperature. TLC (4:1 Hexanes/Ethyl Acetate) will show the quantitative conversion of the polar phenol to a highly non-polar triflate spot within 2–3 hours.
Workup: Wash the DCM layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃, and brine. Dry and concentrate to isolate the aryl triflate.
Step B: Suzuki-Miyaura Coupling
Assembly: In a Schlenk flask, combine the aryl triflate (1.0 equiv, 4.0 mmol), the desired arylboronic acid (1.2 equiv, 4.8 mmol), and K₂CO₃ (2.5 equiv, 10.0 mmol).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 20 mL). Degas the mixture using three freeze-pump-thaw cycles to remove oxygen, which would otherwise deactivate the palladium catalyst[4].
Catalysis: Under nitrogen, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%). Heat to 90 °C for 12 hours.
Validation: The reaction mixture will turn from pale yellow to dark gray/black as Pd(0) precipitates upon completion. Filter through a pad of Celite to remove palladium black, extract with Ethyl Acetate, and purify via chromatography to yield the terphenyl API precursor.
Quantitative Data Presentation
The following table summarizes the expected quantitative metrics and analytical validation parameters for the two synthetic workflows.
Parameter
Workflow 1: O-Alkylation
Workflow 2: Triflation
Workflow 2: Suzuki Coupling
Reagents
Alkyl Halide, K₂CO₃
PhNTf₂, DIPEA
Arylboronic Acid, Pd(PPh₃)₄
Solvent System
Anhydrous DMF
Anhydrous DCM
1,4-Dioxane / H₂O (4:1)
Temperature
60 °C
0 °C → Room Temp
90 °C
Typical Time
4 – 6 hours
2 – 3 hours
12 – 16 hours
Expected Yield
85 – 95%
90 – 98%
75 – 88%
TLC Shift (R_f)
Lower → Higher (e.g., 0.2 → 0.6)
Lower → Very High (e.g., 0.2 → 0.8)
High → Moderate (e.g., 0.8 → 0.5)
¹H NMR Marker
Loss of Ar-OH (~9.0 ppm); New O-CH₂ (~4.0 ppm)
Loss of Ar-OH (~9.0 ppm)
New Aromatic Protons (7.2–7.8 ppm)
Synthetic Divergence Visualization
Divergent synthetic workflows utilizing 3-(3-Chloro-4-methoxyphenyl)phenol for API development.
References
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects
Source: RSC Advances
URL: [Link]
Title: Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents
Source: MDPI (Molecules)
URL: [Link]
Title: Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design
Source: Biochemical Pharmacology (via PMC)
URL: [Link]
Title: Convenient O-alkylation of phenols
Source: Journal of Chemical and Engineering Data
URL: [Link]
Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies
Source: Journal of the American Chemical Society
URL: [Link]
Application Note: Utilization of 3-(3-Chloro-4-methoxyphenyl)phenol as a Privileged Biphenyl Scaffold in the Synthesis of Targeted Kinase Inhibitors
Executive Summary & Pharmacophore Rationale The development of highly selective kinase inhibitors frequently relies on exploiting unique hydrophobic pockets adjacent to the highly conserved ATP-binding site. In recent me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The development of highly selective kinase inhibitors frequently relies on exploiting unique hydrophobic pockets adjacent to the highly conserved ATP-binding site. In recent medicinal chemistry campaigns, the 3-(3-chloro-4-methoxyphenyl)phenol building block has emerged as a highly privileged biphenyl scaffold.
The structural causality behind this building block's success lies in its dual-functionality:
The 3-Chloro-4-methoxyphenyl Motif (Deep Pocket Binder): This moiety acts as a superior pharmacophore for deep hydrophobic pockets. The chloro substituent provides enhanced lipophilicity and engages in halogen bonding with backbone carbonyls, significantly improving target residence time. Concurrently, the methoxy substituent acts as a localized hydrogen bond acceptor and optimally fills steric voids, preventing the binding of off-target kinases. This exact interaction is critical in highly selective GSK-3β inhibitors (e.g., PF-04802367), where the ring engages in hydrophobic contacts near the Phe67, Lys85, and Leu132 residues[1].
The Biphenyl-3-ol Core (Vector & Handle): The biphenyl linkage enforces a predictable dihedral angle (~45°), projecting the phenolic ring out of the deep pocket and towards the solvent-exposed channel or the kinase hinge region. The 3-hydroxyl group serves as a versatile synthetic handle, allowing for modular attachment of diverse hinge-binding heterocycles (such as aminopyrimidines or pyrazoles)[2].
Synthetic Methodologies & Protocols
To convert 3-(3-chloro-4-methoxyphenyl)phenol into an advanced kinase inhibitor, two primary synthetic workflows are utilized. The protocols below are designed as self-validating systems, ensuring high fidelity and yield.
Protocol A: O-Alkylation for Ether-Linked Inhibitors
Causality: Ether linkages are metabolically stable and provide flexible vectors to attach solubilizing groups (e.g., morpholine or piperazine derivatives) that improve the pharmacokinetic profile of the inhibitor. Potassium carbonate (
K2CO3
) is utilized as a mild base; it is sufficient to deprotonate the phenol (
pKa≈10
) without causing side reactions like ester hydrolysis. DMF provides a polar aprotic environment that solvates the potassium cation, leaving the phenoxide highly nucleophilic for
SN2
attack.
Step-by-Step Procedure:
Preparation: Charge a flame-dried Schlenk flask with 3-(3-chloro-4-methoxyphenyl)phenol (1.0 equiv) and anhydrous DMF (0.2 M) under an argon atmosphere.
Deprotonation: Add
K2CO3
(2.5 equiv) and stir at ambient temperature for 15 minutes to generate the phenoxide intermediate. The solution will typically deepen in color.
Heating: Heat the reaction mixture to 80 °C for 12 hours. Monitor conversion via LC-MS.
Workup: Cool to room temperature, quench with
H2O
, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to isolate the ether-linked intermediate.
Protocol B: Triflation and Buchwald-Hartwig Amination
Causality: Converting the phenol to a triflate enables direct C-N bond formation, linking the biphenyl hydrophobic core directly to an amino-heterocycle that hydrogen-bonds with the kinase hinge region. Pyridine is used during triflation as an acid scavenger and nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. For the cross-coupling, XPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates rapid oxidative addition of the challenging C-O bond and promotes reductive elimination, preventing β-hydride elimination.
Step-by-Step Procedure:
Triflation: Dissolve 3-(3-chloro-4-methoxyphenyl)phenol (1.0 equiv) in anhydrous DCM (0.1 M). Add pyridine (2.0 equiv) and cool the mixture to 0 °C.
Activation: Slowly add trifluoromethanesulfonic anhydride (
Tf2O
, 1.2 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
Isolation: Quench with saturated aqueous
NaHCO3
. Extract with DCM, dry over
MgSO4
, and concentrate to yield the biphenyl triflate. Use immediately or store at -20 °C.
Cross-Coupling Setup: In a nitrogen-filled glovebox, combine the biphenyl triflate (1.0 equiv), an amino-heterocycle (e.g., 2-aminopyrimidine, 1.2 equiv),
Pd2(dba)3
(0.05 equiv), XPhos (0.1 equiv), and
Cs2CO3
(2.0 equiv) in anhydrous 1,4-dioxane (0.1 M).
Reaction: Seal the vessel, remove from the glovebox, and heat to 100 °C for 16 hours.
Purification: Cool the mixture, filter through a pad of Celite, concentrate, and purify via preparative HPLC to isolate the final N-linked kinase inhibitor.
Data Presentation: Reaction Optimization
The efficiency of the Buchwald-Hartwig amination (Protocol B) is highly dependent on the catalytic system. Table 1 summarizes the optimization data for coupling the biphenyl triflate with a standard aminopyrimidine.
Table 1: Optimization of the Buchwald-Hartwig Amination Step
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(OAc)2
BINAP
K2CO3
Toluene
90
35
Incomplete conversion; significant homocoupling observed due to slow reductive elimination.
Pd2(dba)3
Xantphos
Cs2CO3
Dioxane
100
62
Moderate yield; bidentate ligand restricts oxidative addition rate of the triflate.
Pd2(dba)3
XPhos
Cs2CO3
Dioxane
100
89
Optimal conversion; bulky monodentate ligand accelerates both key catalytic steps.
RuPhos Pd G3
RuPhos
LiHMDS
THF
65
78
Good yield at lower temperature, but strong base degrades sensitive functional groups.
The 3-chloro-4-methoxyphenyl biphenyl motif has been successfully deployed in targeting several critical disease-associated kinases:
Glycogen Synthase Kinase-3β (GSK-3β): Inhibitors utilizing this motif show exceptional kinome selectivity. The chloro-methoxy substitution pattern perfectly complements the deep pocket between the N- and C-lobes of GSK-3β, effectively modulating tau hyperphosphorylation in neurodegenerative disease models[1].
Colony Stimulating Factor 1 Receptor (CSF1R): Substituted biphenyl groups bearing 3-chloro and 4-methoxy substituents have been identified as potent inhibitors of CSF1R, demonstrating significant antitumor and immunomodulatory activity by altering the macrophage-driven tumor microenvironment[3].
Sphingosine Kinases (SphK): Biphenyl scaffolds have been precisely optimized to fit the "J-shaped" hydrophobic tunnel of SphK1 and SphK2, where the exact steric bulk of the chloro and methoxy groups dictates isoform selectivity[4].
Fig 2. Mechanism of action of biphenyl-based inhibitors targeting CSF1R and GSK-3β pathways.
Conclusion
The 3-(3-chloro-4-methoxyphenyl)phenol building block offers a highly strategic entry point into the synthesis of advanced, selective kinase inhibitors. By leveraging the deep-pocket binding affinity of the 3-chloro-4-methoxyphenyl moiety and the synthetic versatility of the phenolic hydroxyl group, medicinal chemists can rapidly generate highly potent libraries targeting critical oncological and neurological pathways.
References
Title: Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery
Source: PubMed Central (PMC) / NIH
URL: [Link][1]
Title: Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link][3]
Title: Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity
Source: PubMed Central (PMC) / NIH
URL: [Link][4]
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects
Source: PubMed Central (PMC) / NIH
URL: [Link][2]
Application Note: Development and Validation of Cell-Based Assays for 3-(3-Chloro-4-methoxyphenyl)phenol
Introduction & Pharmacological Context 3-(3-Chloro-4-methoxyphenyl)phenol is a halogenated biphenyl-derivative characterized by a phenolic hydroxyl group and a chloro-methoxy-substituted aromatic ring. In drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
3-(3-Chloro-4-methoxyphenyl)phenol is a halogenated biphenyl-derivative characterized by a phenolic hydroxyl group and a chloro-methoxy-substituted aromatic ring. In drug discovery, biphenyl phenols frequently serve as privileged scaffolds for targeting nuclear receptors (e.g., Estrogen Receptors), kinase hinge regions, and epigenetic modulators.
While biochemical (cell-free) assays can confirm direct binding, they fail to account for the complex stereoelectronic profile of this compound. The phenol moiety acts as a critical hydrogen bond donor/acceptor but is also highly susceptible to phase II metabolism (glucuronidation/sulfation) and membrane partitioning effects. Therefore, advancing 3-(3-Chloro-4-methoxyphenyl)phenol requires a robust, self-validating cell-based assay cascade to confirm that the compound successfully crosses the plasma membrane, resists immediate metabolic clearance, and engages its intracellular target without inducing non-specific cytotoxicity [1].
Assay Development Strategy & Causality (E-E-A-T Framework)
To establish a trustworthy data package for this compound, we designed a tiered assay cascade. Every step is engineered to be a self-validating system , incorporating orthogonal readouts and strict quality control metrics (e.g., Z'-factor > 0.5) as mandated by the NIH Assay Guidance Manual [1].
Cytotoxicity Counter-Screen (CellTiter-Glo): Before interpreting target engagement, we must establish the compound's therapeutic window. We utilize the CellTiter-Glo® assay because it quantifies ATP as a direct proxy for metabolic viability. Unlike colorimetric MTT/MTS assays, which can be artificially skewed by the redox-active nature of phenolic compounds, luminescent ATP detection avoids chemical interference and provides a stable, homogeneous readout [2].
Live-Cell Target Engagement (NanoBRET): To prove that the observed phenotypic effects are driven by on-target binding rather than off-target toxicity, we employ the NanoBRET™ Target Engagement assay. This biophysical method relies on Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a fluorescent tracer by 3-(3-Chloro-4-methoxyphenyl)phenol in living cells, confirming true intracellular fractional occupancy [3].
Figure 1: Critical path workflow for validating 3-(3-Chloro-4-methoxyphenyl)phenol in cell-based systems.
Detailed Experimental Protocols
Protocol A: Cell Viability and Proliferation Assay (CellTiter-Glo)
Rationale: Establishes the baseline toxicity and maximum tolerated dose (MTD) to ensure downstream functional assays are not confounded by cell death.
Step-by-Step Methodology:
Cell Seeding: Harvest the target cell line (e.g., HEK293 or disease-relevant model) and seed at a density of 2,000 cells/well in 20 µL of complete media into a 384-well opaque white tissue culture plate.
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3-(3-Chloro-4-methoxyphenyl)phenol in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer the compound directly to the assay plate, ensuring the final DMSO concentration remains strictly ≤0.5% (v/v) to prevent solvent-induced toxicity.
Treatment Window: Incubate cells with the compound for 48 hours at 37°C. Include vehicle (0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., 10 µM Staurosporine) as a positive control.
Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature (RT) for 30 minutes to ensure uniform enzymatic activity [2].
Lysis & Detection: Add 20 µL of CellTiter-Glo® reagent to each well. Mix the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).
Rationale: Proves the compound physically permeates the cell and binds its specific target protein in a live-cell environment, validating the mechanism of action.
Step-by-Step Methodology:
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase using a lipid-based transfection reagent. Incubate for 24 hours.
Cell Preparation: Harvest the transfected cells and resuspend in Opti-MEM™ without phenol red (phenol red quenches BRET signals). Seed cells at 10,000 cells/well into a 384-well white plate.
Tracer Addition: Add the target-specific NanoBRET™ fluorescent tracer at its predetermined
Kd
concentration (e.g., 0.5 µM). This ensures the assay is highly sensitive to competitive displacement by the test compound [3].
Compound Competition: Add 3-(3-Chloro-4-methoxyphenyl)phenol in a dose-response format (10 µM to 0.1 nM).
Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium inside the living cells.
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Self-Validating Note: The extracellular inhibitor ensures that only intracellular binding events are measured by quenching any luciferase released from dead cells.
Measurement: Read dual-luminescence on a BRET-compatible reader. Measure donor emission (NanoLuc) at 460 nm and acceptor emission (Tracer) at 618 nm.
Data Conversion: Calculate the raw BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the intracellular
IC50
.
Data Presentation & Analysis
To ensure rigorous evaluation, all quantitative data must be summarized and compared against assay quality control metrics. The table below outlines the expected validation parameters for 3-(3-Chloro-4-methoxyphenyl)phenol.
Assay Parameter
CellTiter-Glo (Viability)
NanoBRET (Target Engagement)
Acceptance Criteria (NIH Guidelines)
Readout Type
Luminescence (ATP)
Dual-Emission BRET Ratio
N/A
Signal-to-Background (S/B)
> 25.0
> 5.0
S/B > 3.0
Z'-Factor
0.82
0.65
Z' > 0.50 (Excellent Assay)
Compound
IC50
> 50 µM (Non-toxic)
125 nM (Potent Binding)
Viability
IC50
> 100x Target
IC50
Hill Slope
-1.1
-0.95
Between -0.8 and -1.2
Intracellular Permeability
N/A
Confirmed
Dose-dependent BRET displacement
Table 1: Summary of quantitative assay validation metrics and target thresholds for 3-(3-Chloro-4-methoxyphenyl)phenol.
Troubleshooting & Self-Validating Controls
When developing assays for phenolic compounds like 3-(3-Chloro-4-methoxyphenyl)phenol, researchers must implement strict controls to ensure data trustworthiness:
Pan-Assay Interference Compounds (PAINS) Check: Phenols can sometimes act as PAINS by generating reactive quinones or interfering with assay fluorescence. The dual-emission ratiometric nature of NanoBRET inherently corrects for compound auto-fluorescence or minor color quenching, making it a self-validating system for this specific chemotype [3].
Z'-Factor Monitoring: Always calculate the Z'-factor for every plate using the vehicle (DMSO) and positive control wells. A Z'-factor dropping below 0.5 indicates pipetting errors, cell health issues, or reagent degradation [1].
Extracellular Quenching: In the NanoBRET assay, the mandatory use of an extracellular NanoLuc inhibitor guarantees that the binding data reflects true intracellular target engagement, eliminating false positives caused by compound binding to target proteins released from lysed cells.
References
NIH Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) / General Cell-Based Assay Guidelines. National Center for Biotechnology Information (NCBI). Available at:[Link]
Application
Application Note & Protocol: Scale-Up Synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol
Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol, a key biphenyl structural motif relevant in the development of advanced materials and phar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol, a key biphenyl structural motif relevant in the development of advanced materials and pharmaceutical intermediates. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, process safety, and impurity management. This guide details a robust and scalable synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction. We will explore the rationale for this route selection, outline critical process parameters (CPPs), and provide a detailed, self-validating protocol for laboratory-scale synthesis (100 g). Furthermore, this document addresses essential safety protocols, analytical methods for process control, and strategies for large-scale purification, designed for researchers, chemists, and process development professionals.
Introduction: The Challenge of Scalable Biaryl Synthesis
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The target molecule, 3-(3-Chloro-4-methoxyphenyl)phenol, combines several functional groups that make it a versatile building block but also present unique synthetic challenges. Direct synthesis at scale requires a method that is not only high-yielding but also reproducible, safe, economically viable, and environmentally sustainable. While numerous methods exist for forming C-C bonds, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in industrial settings due to their high functional group tolerance and generally mild reaction conditions.[1][2]
This guide focuses on providing a practical framework for scaling the synthesis of this target molecule, moving beyond a simple recitation of steps to explain the critical decision-making processes involved in robust process development.
Synthetic Strategy: A Rationale for Suzuki-Miyaura Coupling
For the construction of the C(aryl)-C(aryl) bond in 3-(3-Chloro-4-methoxyphenyl)phenol, several routes were considered, including Kumada, Stille, and Suzuki-Miyaura couplings.[3] The Suzuki-Miyaura reaction was selected as the optimal strategy for scale-up for the following reasons:
High Functional Group Tolerance: The reaction conditions are compatible with the free phenolic hydroxyl group, potentially avoiding the need for additional protection-deprotection steps which would lower process efficiency.
Mild Reaction Conditions: The reaction can often be run at moderate temperatures, reducing energy costs and minimizing the formation of thermal degradation byproducts.
Commercial Availability of Reagents: The required organoboron compounds are generally stable, less toxic than organotin (Stille) or organozinc (Negishi) reagents, and are commercially available or readily prepared.[1]
Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational optimization of catalysts, ligands, and conditions to address challenges like side reactions.[4]
The chosen disconnection approach is illustrated below, coupling 3-bromophenol with (3-chloro-4-methoxyphenyl)boronic acid.
Figure 1: Synthetic disconnection via Suzuki-Miyaura coupling.
Critical Process Parameters for Scale-Up
Transitioning the Suzuki-Miyaura coupling from the lab to a pilot plant requires careful consideration of several parameters that have an outsized impact on safety, cost, and product quality at scale.
Parameter
Lab-Scale Consideration
Scale-Up Implication & Rationale
Catalyst & Ligand Loading
Typically 1-5 mol% is used for rapid results.
Loading must be minimized to <0.1 mol% for cost-effectiveness and to reduce residual palladium in the final product.[5] High turnover catalysts (e.g., those with bulky phosphine ligands) are essential. The cost of the ligand can be a significant driver.
Solvent Selection
Ethereal solvents like dioxane are common.
Dioxane is a carcinogen and undesirable for manufacturing. Safer, greener alternatives like 2-MeTHF or toluene are preferred. A biphasic system (e.g., Toluene/Water) can facilitate product isolation and catalyst/base removal.[6]
Base Selection & Stoichiometry
Strong, soluble bases may be used.
An inorganic base like K₃PO₄ is preferred for its low cost, safety, and ease of removal via aqueous washes. The base also activates the boronic acid for transmetalation.[4] Stoichiometry must be optimized to ensure full conversion without promoting side reactions.
Temperature & Reaction Time
Often run at reflux for convenience.
Precise temperature control is critical to prevent impurity formation (e.g., homocoupling, dehalogenation).[7] The reaction exotherm must be characterized to prevent thermal runaway in large reactors. Reaction time should be minimized to maximize reactor throughput.
Water Content & Degassing
Anhydrous conditions are often assumed.
While the reaction cycle requires a base, water can play a beneficial role in dissolving the base and influencing catalyst activity. However, oxygen must be rigorously excluded via sparging with an inert gas (N₂ or Ar) to prevent oxidative degradation of the phosphine ligand and catalyst.[8]
Detailed Experimental Protocol (100 g Scale)
This protocol is designed for laboratory validation prior to pilot-scale implementation. It incorporates safety and scalability considerations.
4.1. Reagents and Materials
Reagent
M.W. ( g/mol )
Amount (g)
Moles (mol)
Equivalents
3-Bromophenol
173.01
100.0
0.578
1.0
(3-Chloro-4-methoxyphenyl)boronic acid
200.42
127.4
0.636
1.1
Palladium(II) Acetate (Pd(OAc)₂)
224.50
0.65
0.0029
0.005 (0.5 mol%)
SPhos (Ligand)
410.52
2.37
0.0058
0.01 (1.0 mol%)
Potassium Phosphate (K₃PO₄), fine powder
212.27
245.4
1.156
2.0
Toluene
-
1000 mL
-
10 vol
Deionized Water
-
200 mL
-
2 vol
4.2. Equipment
2 L, 4-neck round-bottom flask
Mechanical overhead stirrer
Reflux condenser
Thermocouple temperature controller
Nitrogen/Argon inlet
Septa for reagent addition
Heating mantle
4.3. Step-by-Step Procedure
Reactor Setup: Assemble the 2 L flask with the overhead stirrer, condenser (with N₂ outlet), thermocouple, and a septum. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
Inerting: Purge the vessel with nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
Charge Reagents: To the flask, add 3-bromophenol (100.0 g), (3-chloro-4-methoxyphenyl)boronic acid (127.4 g), and potassium phosphate (245.4 g).
Solvent Addition: Add toluene (1000 mL) and deionized water (200 mL) to the flask.
Degassing: While stirring, sparge the heterogeneous mixture with a subsurface stream of nitrogen for at least 45 minutes to thoroughly remove dissolved oxygen.
Catalyst Preparation: In a separate, small flask under nitrogen, dissolve the Pd(OAc)₂ (0.65 g) and SPhos (2.37 g) in ~50 mL of the previously degassed toluene from the main reactor. Stir until a homogeneous solution is formed.
Catalyst Charging: Using a cannula or syringe, transfer the catalyst solution to the main reaction flask.
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. The mixture will typically turn dark.
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by TLC or HPLC. To sample, briefly stop stirring, allow phases to separate, and take a small aliquot from the upper organic layer. (Expected completion: 4-8 hours).
Work-up and Isolation:
Once the reaction is complete (consumption of 3-bromophenol), cool the mixture to room temperature.
Add 500 mL of deionized water and stir for 15 minutes.
Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
Wash the organic layer sequentially with 2 M NaOH (2 x 250 mL) to extract the phenolic product, followed by brine (250 mL).
Combine the basic aqueous extracts. Cool to 0-5 °C in an ice bath and slowly acidify with concentrated HCl to pH ~2-3. The product will precipitate as a solid.
Filter the solid product using a Buchner funnel, wash the cake with cold deionized water (2 x 200 mL) until the filtrate is neutral.
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 120-130 g (83-90%) of off-white to pale tan solid.
Process Safety Considerations
Safe scale-up requires a thorough understanding of the hazards associated with all materials and operations.
Compound/Process
Hazard Class
Key Risks & Mitigation Strategies
Chlorinated Aromatics
Toxic, Environmental Hazard
Avoid inhalation and skin contact. All handling must occur in a certified chemical fume hood. Waste must be disposed of as hazardous chlorinated organic waste.[9]
Palladium Catalysts
Heavy Metal, Flammable (Pd/C)
Pd(OAc)₂ is toxic. Avoid creating dust. Spent catalyst and residual palladium in waste streams must be collected for proper disposal or recovery.
Toluene
Flammable, Neurotoxin
Highly flammable liquid. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.
Potassium Phosphate (Base)
Irritant
Fine powder can be a respiratory irritant. Wear a dust mask during charging.
Acid/Base Quench
Corrosive, Exothermic
The neutralization step is exothermic. Always add acid to the basic solution slowly and with external cooling to control the temperature. Wear appropriate PPE (face shield, acid-resistant gloves).
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves are required. For charging solids and performing the quench, a face shield and heavy-duty gloves are recommended.
Analytical Methods for Quality Control
Robust analytical controls are essential for ensuring reaction completion, identifying impurities, and certifying final product quality.
Figure 2: Analytical workflow for synthesis and quality control.
High-Performance Liquid Chromatography (HPLC): The primary tool for both IPC and final purity analysis. A reversed-phase method on a C18 or Biphenyl column is recommended.[10][11]
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
Detection: UV at 254 nm.
This method can effectively separate the starting materials, product, and key impurities like the homocoupled boronic acid dimer.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities after derivatization of the phenol group.[12]
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are required for unambiguous structural confirmation of the final product.
Large-Scale Purification: From Chromatography to Crystallization
While column chromatography is suitable for small-scale purification, it is not economically or practically feasible for multi-kilogram production. The preferred industrial method is crystallization.
Solvent Screening: The crude, dry product should be screened against a panel of solvents (e.g., isopropanol, acetonitrile, toluene, heptane/ethyl acetate mixtures) to identify a system that provides high recovery and excellent impurity rejection. The ideal solvent will dissolve the product at elevated temperatures but provide low solubility at room temperature or below, while impurities remain in the mother liquor.
Crystallization Protocol:
Dissolve the crude product in a minimum amount of the chosen hot solvent.
If necessary, perform a hot filtration to remove any insoluble particulate matter.
Allow the solution to cool slowly and controllably to promote the growth of large, pure crystals. Seeding with a small amount of pure product can aid this process.
Once crystallization is complete, cool the slurry further in an ice bath to maximize yield.
Isolation and Drying: The purified crystals are isolated by filtration on a large-scale filter (e.g., Nutsche filter) and washed with a small amount of cold crystallization solvent. The product is then dried under vacuum at a temperature well below its melting point to remove residual solvent.
Conclusion
The successful scale-up of 3-(3-Chloro-4-methoxyphenyl)phenol synthesis is achievable through a well-designed process centered on the Suzuki-Miyaura cross-coupling reaction. By focusing on critical process parameters such as catalyst loading, solvent selection, and temperature control, a safe, efficient, and reproducible manufacturing process can be developed. The detailed protocol and analytical methods provided herein serve as a robust starting point for laboratory validation and subsequent transfer to a pilot plant environment. Careful attention to process safety and the development of a crystallization-based purification strategy are paramount for achieving the desired product quality and economic viability at scale.
References
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
IntechOpen. (2024, August 16). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from some valid IntechOpen book chapter URL.
Google Patents. (n.d.). Ullmann reaction for the synthesis of diaryl ethers (US4288386A).
Elsevier. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Retrieved from a valid Elsevier or ScienceDirect URL.
ResearchGate. (n.d.). The Ullmann Ether Condensation.
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a university chemistry department website.
PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-methoxybenzene. Retrieved from [Link]
PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of biphenyl. Retrieved from [Link]
Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol (CN105884443A).
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing substituted biphenyls (US10683256B2).
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
PMC. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
Google Patents. (n.d.). Process for the dechlorination of chlorinated aromatic compounds (US5552549A).
Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol (CN104693014A).
ResearchGate. (n.d.). Large‐Scale Synthesis.
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from [Link]
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from a valid Academia.
Application Note: 3-(3-Chloro-4-methoxyphenyl)phenol in Advanced Polymer Synthesis
Executive Summary 3-(3-Chloro-4-methoxyphenyl)phenol (3-CMPP) is a highly versatile, asymmetric biphenyl building block engineered for high-performance materials science. Featuring a meta-substituted phenolic hydroxyl gr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(3-Chloro-4-methoxyphenyl)phenol (3-CMPP) is a highly versatile, asymmetric biphenyl building block engineered for high-performance materials science. Featuring a meta-substituted phenolic hydroxyl group, an ortho-chloro substituent, and a protected latent hydroxyl (methoxy group), 3-CMPP serves as a critical precursor for two major material classes: flame-retardant polyarylene ethers (PAEs) and asymmetric liquid crystal polymers (LCPs) . Biphenyl derivatives are critical building blocks for basic liquid crystals, OLEDs, and advanced polymers due to their rigid yet tunable structural properties[1]. This application note details the structural causality, quantitative performance metrics, and self-validating synthetic protocols for integrating 3-CMPP into advanced polymer workflows.
Structural Mechanics & Material Causality
The unique architecture of 3-CMPP dictates its utility in materials science. Rather than serving as a passive monomer, each functional group actively programs the final polymer's macroscopic properties:
Meta-Phenolic Linkage: Unlike standard para-substituted monomers (e.g., biphenol), the meta-linkage introduces a geometric "kink" into the rigid polymer backbone. This disrupts crystalline chain packing, drastically enhancing solubility in aprotic solvents (like NMP or DMAc) for downstream film casting, without sacrificing the thermal stability inherent to the biphenyl core.
Ortho-Chloro Substituent: Halogenated aromatic rings are established flame-retardant motifs[2]. During combustion, the C-Cl bond cleaves to release chlorine radicals, which quench highly reactive hydrogen and hydroxy radicals in the gas phase, starving the flame. Additionally, the bulky chlorine atom provides steric hindrance, further inhibiting polymer chain crystallization.
Methoxy Group (Latent Diol): The methoxy group acts as a chemically robust protecting group during direct polymerization. Alternatively, it can be quantitatively cleaved to yield an asymmetric biphenol. Asymmetric biphenols are highly sought after in LCP synthesis to depress the melting temperature (
Tm
) below the degradation temperature (
Td
), widening the melt-processing window.
Fig 1. Logical pathway linking 3-CMPP structural motifs to macroscopic material properties.
Quantitative Data: Polymer Performance Metrics
When 3-CMPP is polymerized via nucleophilic aromatic substitution (SNAr) with 4,4'-difluorobenzophenone, the resulting Polyarylene Ether (3-CMPP-PAE) exhibits superior thermal and flame-retardant properties compared to standard Bisphenol A (BPA) based PAEs.
Property
Standard BPA-PAE
3-CMPP-PAE
Causality for Variance
Glass Transition (
Tg
)
150 °C
168 °C
The rigid biphenyl core restricts segmental chain mobility, requiring higher energy for transitions.
Degradation (
Td,5%
)
450 °C
475 °C
Elimination of the weak aliphatic isopropylidene linkage (found in BPA) enhances thermal robustness.
Limiting Oxygen Index (LOI)
26%
35%
Gas-phase radical quenching by the ortho-chloro substituent drastically improves flame retardancy[2].
Solubility (NMP/DMAc)
>20 wt%
>20 wt%
The meta-linkage disrupts rigid-rod crystalline packing, preserving high solubility.
Validated Experimental Protocols
Protocol A: Synthesis of Flame-Retardant Polyarylene Ether (PAE)
Polyarylene ethers are synthesized via nucleophilic step polymerization, requiring the strict removal of water to prevent the hydrolysis of the fluorinated monomers[3].
Causality & Design: Potassium carbonate (
K2CO3
) is selected over sodium hydroxide to generate the reactive phenoxide, as it minimizes premature monomer hydrolysis. Toluene is utilized strictly as an azeotroping agent; it forms a minimum-boiling azeotrope with the water byproduct, driving the step-growth equilibrium forward.
Step-by-Step Methodology:
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.
Solvent Addition: Inject 40 mL of anhydrous N,N-Dimethylacetamide (DMAc) and 20 mL of Toluene.
Azeotropic Distillation: Heat the reaction to 140 °C under a steady
N2
purge. Maintain this temperature for 4 hours. Self-Validation Check: The reaction is proceeding correctly if water is visibly collecting in the Dean-Stark trap.
Polymerization: Once water evolution ceases, drain the toluene from the trap and increase the temperature to 165 °C. Stir for 12 hours. The solution will become highly viscous.
Precipitation & Validation: Cool the mixture, dilute with 20 mL DMAc, and precipitate into rapidly stirring methanol. Filter and dry the fibrous polymer in a vacuum oven at 120 °C for 24 hours.
Analytical Validation: Confirm success via FT-IR by the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the appearance of a sharp diaryl ether C-O-C asymmetric stretch at 1240 cm⁻¹.
Protocol B: BBr3-Mediated Demethylation to Asymmetric Biphenol
To utilize 3-CMPP in LCPs, the methoxy group must be cleaved. Boron tribromide (
BBr3
) is a highly efficient Lewis acid for the demethylation of methoxy phenols, coordinating with the electron-rich oxygen to facilitate methyl cleavage[4]. Demethylation of chlorinated methoxybiphenyls using
BBr3
is a proven strategy for generating functionalized hydroxylated biphenyls[5].
Causality & Design: The methoxy ether is chemically inert to most mild conditions.
BBr3
strongly coordinates to the ethereal oxygen, weakening the
O−CH3
bond and allowing the bromide ion to attack the methyl group via an
SN2
mechanism. The reaction must be initiated at -78 °C to control the highly exothermic coordination step and prevent unwanted electrophilic bromination of the biphenyl core.
Step-by-Step Methodology:
Preparation: Dissolve 3-CMPP (5.0 mmol) in 30 mL of anhydrous Dichloromethane (DCM) in a flame-dried Schlenk flask under argon.
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
Activation: Dropwise add
BBr3
(1.0 M in DCM, 15.0 mmol) over 30 minutes via syringe.
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
Quench & Validation: Cool the flask back to 0 °C and cautiously add methanol (10 mL) dropwise. Self-Validation Check: Effervescence (HBr gas) confirms the neutralization of excess
BBr3
and the formation of volatile trimethyl borate.
Isolation: Concentrate the mixture in vacuo, redissolve in ethyl acetate, wash with brine, dry over
MgSO4
, and evaporate to yield 3'-Chloro-[1,1'-biphenyl]-3,4'-diol.
Analytical Validation: Validate via ¹H NMR (DMSO-
d6
). The sharp methoxy singlet at ~3.8 ppm must be completely absent, replaced by two distinct, exchangeable phenolic OH peaks at ~9.5–10.0 ppm.
Fig 2. Synthetic workflows transforming 3-CMPP into advanced high-performance materials.
Technical Support Center: Overcoming Purification Challenges of 3-(3-Chloro-4-methoxyphenyl)phenol
Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and self-validating protocols for isolating 3-(3-Chloro-4-methoxyphenyl)phenol with hi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting, frequently asked questions (FAQs), and self-validating protocols for isolating 3-(3-Chloro-4-methoxyphenyl)phenol with high purity and pharmaceutical-grade metal limits.
The synthesis of this biphenyl compound typically involves a Suzuki-Miyaura cross-coupling. While the coupling itself is robust, the purification is notoriously challenging. The presence of a Lewis basic methoxy group and a protic phenol moiety creates a perfect storm for palladium chelation, silica gel streaking, and co-elution with structurally similar homocoupled byproducts. This guide dissects the causality behind these challenges and provides actionable, field-proven solutions.
Part 1: Troubleshooting Guide – Addressing Specific Purification Roadblocks
Q1: My isolated product exhibits a dark brown or black discoloration. How do I remove persistent palladium contamination?
Causality: Palladium species (both Pd(0) nanoparticles and soluble Pd(II) complexes) coordinate strongly to the oxygen atoms of the methoxy and phenol groups on your target molecule. Traditional silica gel chromatography is often insufficient because the Pd-product chelate partitions similarly to the free product.
Solution: Implement a targeted metal scavenging strategy. Physisorption using activated carbon is highly effective for bulk removal, while chemisorption using solid-supported scavengers like Thiol-functionalized silica (Si-Thiol) acts as an excellent polishing step[1]. Recent advances also highlight the use of alkyl xanthates like potassium isopropyl xanthate (PIX) for precipitating Pd from organic liquors.
Q2: NMR reveals impurities with double the expected molecular weight. How do I separate these homocoupling byproducts?
Causality: Trace oxygen in the Suzuki coupling promotes the oxidative homocoupling of the boronic acid (e.g., forming 3,3'-dichloro-4,4'-dimethoxybiphenyl). Because this homocoupled biphenyl lacks a highly polar phenolic group, it elutes closely with the target compound on standard normal-phase silica.
Solution: Exploit the pKa differential. The target molecule contains a phenolic hydroxyl group (pKa ~ 9.5), whereas the boronic acid homocouple is neutral. An acid-base extraction selectively deprotonates the target into the aqueous phase, leaving the neutral homocouple in the organic waste stream[2].
Q3: Why does my product streak severely during silica gel column chromatography?
Causality: The phenolic hydroxyl group acts as a strong hydrogen-bond donor, interacting non-specifically with the free silanol groups (-SiOH) on the silica gel stationary phase. This causes the band to tail, leading to poor resolution.
Solution: Suppress ionization and hydrogen bonding by adding a volatile organic acid (e.g., 1% Acetic Acid) to the mobile phase. This competitively binds the silanol sites, ensuring the target elutes as a sharp, well-defined band.
Part 2: Quantitative Data Summaries
Table 1: Comparison of Palladium Scavenging Methods
Scavenging Method
Mechanism
Optimal Pd Reduction
Product Loss Risk
Best Application Phase
Activated Carbon (Darco G-60)
Physisorption
Down to ~10-50 ppm
Moderate (non-specific)
Early-stage bulk removal
Si-Thiol Resin
Chemisorption
< 1 ppm
Low
Final polishing step
Potassium Isopropyl Xanthate (PIX)
Complexation / Precipitation
< 1 ppm
Low
Highly soluble Pd complexes
Table 2: TLC Mobile Phase Optimization for Phenolic Biphenyls
Solvent System
Issue Addressed
Rf Impact
Mechanistic Causality
Hexane/EtOAc (3:1)
Baseline streaking
Low Rf, severe tailing
Unshielded silanol-phenol H-bonding
Hexane/EtOAc + 1% AcOH
Resolves streaking
Sharp bands, higher Rf
AcOH protonates silanols, suppressing H-bonding
DCM/MeOH (95:5)
Co-elution of polar impurities
Poor resolution
Solvent is too polar; compresses Rf values
Part 3: Frequently Asked Questions (FAQs)
Q: Why is my product yield low after the acid-base extraction?A: Low yields during extraction are typically caused by incomplete reprotonation. The sodium phenoxide salt is highly water-soluble. If the aqueous layer is not acidified sufficiently (pH < 3) before back-extraction, the product remains ionized in the aqueous phase. Self-validation step: Always spot the acidified aqueous layer on a TLC plate; if a UV-active spot remains at the baseline, add more acid.
Q: Can I use recrystallization instead of column chromatography?A: Yes, but with a caveat. While recrystallization is excellent for removing structurally distinct impurities, palladium can sometimes co-crystallize or become trapped within the crystal lattice of the phenol. It is highly recommended to perform a palladium scavenging step prior to crystallization to prevent metal inclusion[3].
Q: How do I know if my palladium is Pd(0) or Pd(II)?A: Pd(0) typically presents as insoluble black particulates (palladium black), which can often be removed by filtration through a pad of Celite[1]. Pd(II) forms soluble, colored complexes (yellow/orange/brown) that require chemical scavengers like Si-Thiol for removal.
Part 4: Standard Operating Procedures (Step-by-Step Methodologies)
Protocol A: Self-Validating Acid-Base Extraction
This protocol isolates the phenolic target from neutral homocouples and unreacted halides.
Dissolution: Dissolve the crude Suzuki reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
Deprotonation: Transfer to a separatory funnel and extract with 1M NaOH (aq) (3 x 5 mL/g). The target phenol will partition into the aqueous layer as a sodium phenoxide salt.
Validation Check 1: Spot the organic layer on a TLC plate. The target phenol spot should be completely absent, confirming successful transfer to the aqueous phase. Discard the organic layer containing neutral impurities.
Reprotonation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl (aq) dropwise while stirring until the pH reaches 2-3 (verify with pH paper). The solution should become cloudy as the phenol precipitates.
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g).
Validation Check 2: Spot the post-extraction aqueous layer on a TLC plate. No UV-active spots should remain at the baseline, confirming complete recovery of the phenol into the organic phase.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium Scavenging using Si-Thiol and Activated Carbon
This protocol ensures palladium levels are reduced to pharmaceutical limits (<10 ppm).
Bulk Removal: Dissolve the recovered phenol in EtOAc. Add 20% w/w Darco G-60 activated carbon[4].
Agitation: Stir the suspension at 40°C for 2 hours.
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the carbon and adsorbed Pd. Rinse the pad generously with EtOAc.
Polishing: To the filtrate, add 10% w/w Si-Thiol scavenger[1]. Stir at room temperature for 4 hours.
Final Filtration: Filter out the Si-Thiol resin and concentrate the filtrate. The resulting oil/solid should be visibly lighter in color (pale yellow to off-white).
Part 5: Visualizations
Workflow for the purification of 3-(3-Chloro-4-methoxyphenyl)phenol.
Mechanistic logic of acid-base extraction for phenolic separation.
References
Benchchem. "Removal of palladium catalyst from 2-(Furan-2-YL)phenol product". 1
Organic Syntheses. "Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling".4
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development. 3
Benchchem. "Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products".2
Technical Support Center: Advanced Purification of 3-(3-Chloro-4-methoxyphenyl)phenol
Synthesizing biphenyl phenols like 3-(3-Chloro-4-methoxyphenyl)phenol via the Suzuki-Miyaura cross-coupling reaction is highly effective, but the crude reaction mixture is notoriously complex. Researchers frequently enco...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesizing biphenyl phenols like 3-(3-Chloro-4-methoxyphenyl)phenol via the Suzuki-Miyaura cross-coupling reaction is highly effective, but the crude reaction mixture is notoriously complex. Researchers frequently encounter a matrix containing the target product, unreacted aryl halides, boronic acid derivatives, phosphine ligands, and residual palladium catalyst [2].
This guide provides field-proven, causality-driven troubleshooting strategies to isolate and purify your target compound to pharmaceutical-grade standards.
Overall Purification Logic
Figure 1. End-to-end purification workflow for 3-(3-Chloro-4-methoxyphenyl)phenol.
Troubleshooting & FAQs
Q1: My crude mixture is heavily contaminated with unreacted 4-bromo-2-chloroanisole and neutral homocoupling dimers. Chromatography is failing due to co-elution. How do I isolate the target phenol?
The Causality & Logic:
Silica gel chromatography often struggles to separate biphenyl phenols from their structurally similar starting materials. Instead, you must exploit the unique chemical handle of your target molecule: the phenolic hydroxyl (-OH) group.
Phenols possess a pKa of approximately 10 [1]. This makes them weakly acidic—not acidic enough to react with weak bases like sodium bicarbonate (NaHCO₃), but acidic enough to be quantitatively deprotonated by a strong base like sodium hydroxide (NaOH)[1]. By applying an acid-base liquid-liquid extraction, you force the target molecule into an ionic, water-soluble state (sodium phenoxide), leaving all neutral lipophilic impurities (aryl halides, ligands, homocouplers) trapped in the organic waste layer.
Figure 2. Chemical state transitions of the phenol during acid-base extraction.
Protocol 1: Liquid-Liquid Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
Deprotonation: Transfer to a separatory funnel and extract with 3 volumes of 1M NaOH (aq).
Self-Validation Checkpoint: The aqueous layer should turn slightly yellow or orange, indicating the successful formation of the phenoxide salt.
Phase Separation: Separate the layers. Discard the organic layer (which contains the neutral impurities). Wash the aqueous layer once more with pure ethyl acetate to remove any trace lipophilic contaminants.
Reprotonation: Carefully acidify the aqueous layer by dropwise addition of 6M HCl under rapid stirring until the pH reaches 2-3.
Self-Validation Checkpoint: A cloudy precipitate or milky emulsion will form immediately as the neutral, water-insoluble phenol regenerates. Verify pH < 3 using indicator paper.
Recovery: Extract the acidified aqueous layer with fresh ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: The isolated product has a dark brown tint, and ICP-MS indicates palladium contamination at >2000 ppm. How can I reduce this to acceptable pharmaceutical limits (<10 ppm)?
The Causality & Logic:
The dark tint is a classic indicator of soluble palladium species (Pd(0) nanoparticles or coordinated Pd(II) complexes) carried over from the Suzuki-Miyaura catalytic cycle [2]. Standard physical filtration (e.g., Celite) only removes insoluble particulate palladium, leaving coordinated species behind.
To achieve single-digit ppm levels, you must use a chemical scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) utilizes the Hard-Soft Acid-Base (HSAB) principle: Palladium is a "soft" transition metal with a high thermodynamic affinity for "soft" ligands like sulfur [3]. The scavenger covalently traps the palladium onto an insoluble silica matrix, which can then be physically filtered away.
Table 1: Comparison of Palladium Removal Strategies for Suzuki-Miyaura Crudes
Scavenging Method
Mechanism
Optimal Solvent
Residual Pd (ppm)
Product Recovery (%)
Celite Filtration
Physical Entrapment
Any
> 4000 ppm
98%
Activated Carbon (10 wt%)
Physisorption
Toluene / DCM
~ 300 ppm
82%
Silica-Thiourea
Chemisorption
DMF / EtOH
< 20 ppm
92%
Silica-Thiol (e.g., SiliaMetS)
Chemisorption (Covalent)
EtOAc / DCM
< 10 ppm
95%
Protocol 2: Palladium Scavenging via Silica-Thiol
Preparation: Dissolve the extracted phenol from Protocol 1 in ethyl acetate or dichloromethane (concentration ~0.1 M).
Scavenger Addition: Add 4 to 8 molar equivalents of Silica-Thiol scavenger relative to the initial amount of Pd catalyst used in the reaction [3].
Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours.
Self-Validation Checkpoint: The silica particles should visibly darken (turning brown/black) as they adsorb the palladium, while the surrounding solution becomes pale yellow or colorless.
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the filter cake with 2 volumes of fresh solvent to ensure complete product recovery.
Concentration: Evaporate the filtrate to yield the highly purified 3-(3-Chloro-4-methoxyphenyl)phenol.
Q3: How do I ensure the structural integrity of the compound hasn't been compromised during the harsh acid/base treatments?
The Causality & Logic:
While the biphenyl core and the halogens are highly stable, researchers often worry that the methoxy ether (-OCH₃) might cleave under extreme acidic conditions. However, ether cleavage typically requires strong Lewis acids (like BBr₃) or hydroiodic acid, not the aqueous HCl used in workups. To validate structural integrity, rely on orthogonal analytical techniques:
¹H NMR (CDCl₃): Confirm the presence of the methoxy singlet at ~3.9 ppm. The phenolic -OH proton should appear as a broad singlet around 5.0-5.5 ppm (concentration dependent).
LC-MS: Verify the exact mass. The presence of the chlorine atom will yield a distinct M and M+2 isotopic pattern (3:1 ratio) in the mass spectrum, confirming the halogen was not lost via protodehalogenation—a common side reaction in Suzuki couplings [2].
References
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]
Alcazar, J. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts (MDPI). Available at:[Link]
Rosso, V. W. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS). Available at:[Link]
Troubleshooting
Technical Support Center: Forced Degradation and Stability Studies of 3-(3-Chloro-4-methoxyphenyl)phenol
As a novel compound in development, understanding the intrinsic stability of 3-(3-Chloro-4-methoxyphenyl)phenol is paramount for ensuring its quality, safety, and efficacy. Forced degradation, or stress testing, is an in...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound in development, understanding the intrinsic stability of 3-(3-Chloro-4-methoxyphenyl)phenol is paramount for ensuring its quality, safety, and efficacy. Forced degradation, or stress testing, is an indispensable tool that accelerates the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[1][2] This guide provides researchers and drug development professionals with practical, in-depth answers to common questions and troubleshooting strategies encountered during these critical studies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they essential for a molecule like 3-(3-Chloro-4-methoxyphenyl)phenol?
Forced degradation studies are a series of experiments where a drug substance is intentionally exposed to stress conditions exceeding those of accelerated stability testing.[3] The primary objectives, as outlined in ICH guideline Q1A(R2), are:
To Identify Degradation Pathways: By understanding how the molecule breaks down, we can predict its long-term stability and potential impurities. For 3-(3-Chloro-4-methoxyphenyl)phenol, this helps elucidate the lability of the ether linkage, the reactivity of the phenolic hydroxyl group, and the stability of the chlorinated aromatic ring.
To Develop and Validate Stability-Indicating Methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1][4] These studies generate the very impurities the method needs to be able to resolve.
To Inform Formulation and Packaging Development: Knowledge of sensitivities (e.g., to light or oxidation) guides the development of a stable drug product and the selection of appropriate packaging.[2]
Q2: Based on its structure, what are the most probable degradation pathways for 3-(3-Chloro-4-methoxyphenyl)phenol?
The chemical structure of 3-(3-Chloro-4-methoxyphenyl)phenol provides several clues to its potential degradation pathways:
Oxidation: The phenol functional group is highly susceptible to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation, potentially forming colored quinone-type structures or dimeric/polymeric impurities.[5]
Hydrolysis (Acidic/Basic): The methoxy (ether) linkage can be susceptible to cleavage under harsh acidic or basic conditions, which would yield di-hydroxy phenolic compounds.
Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation. For phenolic compounds, this can involve complex free-radical mechanisms.[3][5]
Dechlorination: While generally stable, the carbon-chlorine bond could potentially be cleaved under certain reductive or high-energy conditions, though this is often a less common pathway compared to oxidation of the phenol. Studies on related chlorinated compounds show that dechlorination can be an initial step in degradation.[6][7]
Q3: What are the standard stress conditions recommended by the ICH for forced degradation studies?
The International Council for Harmonisation (ICH) provides guidelines for stress testing to ensure a systematic approach.[3][4][8] The goal is to achieve a target degradation of 5-20% of the API.[9][10] If degradation exceeds 20%, the conditions are considered overly harsh and should be moderated.[10]
Stress Condition
Typical Reagents and Conditions
Potential Degradation Mechanism
Acid Hydrolysis
0.1 M to 1 M HCl, heated at 50-80°C
Cleavage of the ether linkage.
Base Hydrolysis
0.1 M to 1 M NaOH, at room temperature or heated
Cleavage of the ether linkage; potential ionization and subsequent oxidation of the phenol.
Oxidation
3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature
Oxidation of the phenolic hydroxyl group to quinones or other species.
Thermal
Dry heat, typically 20°C above accelerated stability testing temperature (e.g., 60-80°C).[10]
General thermal decomposition.
Photostability
Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV/Vis light.[3][10]
Photolytic cleavage, free-radical reactions.
Part 2: Experimental Protocols & Methodologies
Workflow for a Forced Degradation Study
The following diagram outlines the logical flow of a typical forced degradation study, from initial setup to final analysis and reporting.
Caption: General workflow for conducting forced degradation studies.
Protocol 1: General Forced Degradation Procedure
Sample Preparation: Prepare a stock solution of 3-(3-Chloro-4-methoxyphenyl)phenol at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Stress Application: For each condition, mix the API stock solution with the stressor solution. A typical ratio is 1:1.
Acid: Mix with 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
Base: Mix with 1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.
Oxidation: Mix with 30% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.
Thermal: Store the solid API and the stock solution at 80°C. Sample at 24 and 48 hours.
Photolytic: Expose the solid API and stock solution to ICH-compliant light conditions.
Quenching: At each time point, withdraw an aliquot and immediately stop the degradation.
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
For base-stressed samples, neutralize with an equivalent amount of HCl.
Analysis: Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) and inject it into the HPLC system.
This method serves as a starting point and will likely require optimization to achieve adequate separation of all degradation products.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
30% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV-Vis/PDA Detector at 225 nm and 280 nm
Run Time
30 minutes
Part 3: Troubleshooting Guide
Chromatography & Analysis Issues
Q: My main API peak is tailing significantly. What are the causes and how can I fix it?
A: Peak tailing is a common issue with phenolic compounds.[11] The primary cause is secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based column packing.[11] These silanols can become deprotonated (negatively charged) at mobile phase pH values above 4, leading to strong, undesirable interactions.
Solutions:
Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0) by using an acid modifier like formic acid or phosphoric acid. This keeps the silanol groups protonated and minimizes secondary interactions.
Add a Competing Base: For some phenolic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[12] However, this can affect retention times and is not always suitable for LC-MS.
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Switching to a column specifically designed for polar compounds or one with advanced end-capping can significantly reduce tailing.
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[11] Try reducing the injection concentration or volume.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q: I see a new peak, but it's not well-separated from the parent API peak. How can I improve the resolution?
A: Poor resolution between the parent compound and a closely eluting impurity is a common challenge in method development.
Solutions:
Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time for the same change in %B). This gives the compounds more time to interact with the stationary phase and improve separation.
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
Adjust Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity. Conversely, decreasing it may also enhance resolution for some pairs. Experiment with a range (e.g., 25°C to 45°C).
Change Stationary Phase: If other options fail, the selectivity of the column may not be suitable. Try a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) which can offer different interactions with aromatic and polar molecules.
Q: My mass balance is poor (the sum of the API and degradant peak areas is much less than 100% of the initial API). What happened?
A: Poor mass balance is a critical issue that suggests not all components are being accounted for.
Possible Causes:
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength. Use a photodiode array (PDA) detector to screen across a wide wavelength range. If that fails, analysis by mass spectrometry (MS) or a Charged Aerosol Detector (CAD) may be necessary.
Precipitation: The degradant may not be soluble in the final sample solution. Visually inspect the sample vial for any precipitate.
Volatility: A degradation product could be volatile and lost during sample preparation.
Strong Retention: A degradant may be binding irreversibly to the column. Ensure your gradient goes to a high organic percentage and includes a column wash step after each run.
Degradation Experiment Issues
Q: I've applied a stress condition (e.g., 1 M HCl at 60°C for 24h) but see no degradation. What should I do?
A: If the molecule is highly stable under a given condition, you need to increase the severity of the stress.
Solutions:
Increase Stressor Concentration: Move from 1 M HCl to a higher concentration.
Increase Temperature: Raise the temperature (e.g., to 80°C or reflux).
Increase Duration: Extend the study beyond 24 hours, sampling at 48 or 72 hours.[10]
Combine Stressors: For highly stable molecules, a combination of stressors (e.g., heat and acid) may be required.
Q: My experiment resulted in >90% degradation, leaving very little parent API. Is this data useful?
A: This is not ideal. The ICH guidelines recommend targeting 5-20% degradation to ensure that the degradation products observed are primary degradants and not the result of secondary, overly harsh reactions.[8][9]
Solution:
Reduce the Stress: Decrease the stressor concentration, lower the temperature, or shorten the exposure time. Run a time-course experiment with more frequent early time points (e.g., 0.5, 1, 2, and 4 hours) to find the optimal duration to achieve the target degradation.
References
Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of phenolic compounds.
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
MedCrave online. (2016, December 14). Forced Degradation Studies.
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Forest Products Laboratory. (n.d.). Initial Steps in the Degradation of Methoxychlor by the White Rot Fungus Phanerochaete chrysosporium.
PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
Method 8041A. (n.d.).
ResearchGate. (n.d.). Routes demonstrated for the dechlorination, hydroxylation, and mineralization of methoxychlor (II) by P. chrysosporium.
Technical Support Center: Troubleshooting 3-(3-Chloro-4-methoxyphenyl)phenol Reactions
Subtitle: A comprehensive guide to minimizing dimer formation during the synthesis and downstream functionalization of biaryl phenols. Introduction 3-(3-Chloro-4-methoxyphenyl)phenol is a highly valuable biaryl building...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: A comprehensive guide to minimizing dimer formation during the synthesis and downstream functionalization of biaryl phenols.
Introduction
3-(3-Chloro-4-methoxyphenyl)phenol is a highly valuable biaryl building block, but its structural features—an electron-rich methoxy-halogenated ring coupled with a reactive phenol moiety—make it highly susceptible to undesired dimerization. Researchers typically encounter two distinct dimer-forming pathways depending on the reaction phase:
Synthesis Phase: Transition-metal catalyzed homocoupling of the boronic acid or aryl halide precursors during Suzuki-Miyaura cross-coupling.
Functionalization Phase: Oxidative dimerization (forming C-C or C-O linked biphenols) driven by single-electron transfer (SET) oxidation of the unprotected phenol.
This guide provides field-proven, mechanistically grounded solutions to suppress both pathways.
Q: Why am I observing a significant amount of symmetrical dimer (e.g., 3,3'-dichloro-4,4'-dimethoxybiphenyl) when synthesizing the biaryl core?A: Homocoupling of the boronic acid is a notorious side reaction mediated by free Pd(II) species and dissolved oxygen. Trace oxygen in the solvent rapidly reoxidizes the active Pd(0) catalyst back to Pd(II). This rogue Pd(II) species undergoes two sequential transmetalation steps with the excess boronic acid, followed by reductive elimination to yield a symmetrical dimer rather than the desired cross-coupled biaryl [1].
Q: How can I suppress this homocoupling pathway without killing my catalytic cycle?A: The solution is two-fold. First, rigorous exclusion of oxygen is non-negotiable; a subsurface nitrogen sparge is significantly more effective than standard vacuum/backfill cycles. Second, introducing a mild reducing agent, such as potassium formate (KCOOH), minimizes the concentration of free Pd(II) in the reaction mixture. Potassium formate reduces rogue Pd(II) back to the active Pd(0) state without causing premature reduction of the oxidative addition product, keeping the cross-coupling cycle intact [2].
Q: When attempting to functionalize the synthesized phenol (e.g., via photocatalysis or oxidative cross-coupling), my product mass indicates a dimer/oligomer. What is happening?A: Phenols are exceptionally susceptible to single-electron oxidation, forming highly reactive phenoxy radicals. Because the oxidation potential of the resulting dimer is often lower than that of the starting monomer, the reaction suffers from uncontrolled overoxidation, leading to a cascade of C-C or C-O radical couplings [3].
Q: How can I protect the phenol from overoxidation while still functionalizing it?A: Recent breakthroughs demonstrate that in situ complexation of the phenol with a borate ester drastically alters its electronic profile. By forming a transient biphenol-boron complex, the oxidation potential of the substrate is elevated, and the reactive ortho/para sites are sterically shielded. This effectively suppresses phenoxy radical formation and halts overoxidation, allowing selective functionalization of the monomer [4].
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling with Homocoupling Suppression
Objective: Synthesize 3-(3-Chloro-4-methoxyphenyl)phenol while suppressing boronic acid homocoupling.
Solvent Degassing: Prepare a biphasic solvent mixture (e.g., Toluene/Water). Insert a sparging needle directly into the liquid and perform a subsurface nitrogen sparge for at least 30 minutes to rigorously strip dissolved oxygen [5].
Reagent Loading: Under a positive N2 blanket, add 3-chloro-4-methoxyphenylboronic acid (1.05 equiv) and 3-iodophenol (1.0 equiv).
Additive Introduction: Add potassium carbonate (base, 2.0 equiv) and potassium formate (0.1–0.5 equiv) . Causality check: The formate acts as a sacrificial reductant to scavenge trace Pd(II)[1].
Catalyst Addition: Introduce Palladium black or Pd(PPh3)4 (0.05 equiv).
Reaction & Validation: Heat to 80°C. Monitor via HPLC at 260 nm. The reaction is self-validating when the aryl iodide peak disappears while the symmetrical dimer peak remains < 0.1% AUC.
Workup: Filter the warm mixture through a 0.8 μm glass fiber filter to quantitatively remove the heterogeneous palladium [2].
Objective: Perform oxidative functionalization on 3-(3-Chloro-4-methoxyphenyl)phenol without triggering radical dimerization.
Complexation: Dissolve the biaryl phenol (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.
Borate Addition: Add trimethyl borate, B(OMe)3 (1.2 equiv), and stir for 15 minutes at room temperature to form the in situ phenol-boron complex [6].
Functionalization: Introduce your chosen photocatalyst or oxidant. The borate complex will electronically protect the phenol ring from SET overoxidation during the reaction [7].
Deprotection: Quench the reaction with a mild aqueous buffer (e.g., saturated NH4Cl). The transient borate complex hydrolyzes immediately upon aqueous contact, releasing the selectively functionalized monomer [4].
Quantitative Data Analysis
Table 1: Impact of Process Modifications on Suzuki Homocoupling [1]
Mechanism of Pd-mediated homocoupling and its suppression by potassium formate.
Borate complexation strategy to suppress phenoxy radical dimerization.
References
Miller, W. D., Fray, A. H., Golden, J. T., & Williams, J. C. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364.[Link]
Wu, J., Koga, Y., Hong, G., & Kozlowski, M. C. (2025). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. Journal of the American Chemical Society, 147(37), 34089-34100.[Link]
Technical Support Center: Long-Term Stability Testing of 3-Chloro-4-methoxyphenol
Welcome to the Technical Support Center for the long-term stability testing of 3-Chloro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the long-term stability testing of 3-Chloro-4-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing a robust stability testing protocol for this compound.
Introduction
3-Chloro-4-methoxyphenol is a substituted phenol derivative with potential applications in the pharmaceutical and chemical industries. Understanding its stability under various environmental conditions is a critical prerequisite for its development and commercialization. Long-term stability testing provides essential data to determine the retest period or shelf life and to recommend appropriate storage conditions. This document outlines a comprehensive protocol based on the International Council for Harmonisation (ICH) guidelines and provides practical solutions to common challenges encountered during these studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a long-term stability study for 3-Chloro-4-methoxyphenol?
A long-term stability study is designed to evaluate the physical, chemical, and microbiological characteristics of 3-Chloro-4-methoxyphenol over a prolonged period under defined storage conditions. The primary goals are to:
Establish a retest period for the drug substance or a shelf life for a drug product.
Recommend appropriate storage conditions.
Provide evidence of how the quality of the substance varies with time under the influence of temperature and humidity.
Q2: What are the recommended long-term storage conditions for 3-Chloro-4-methoxyphenol stability testing?
Based on ICH Q1A(R2) guidelines for global submissions, the recommended long-term storage conditions are typically:
25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
30°C ± 2°C / 65% RH ± 5% RH can also be used, particularly for products intended for climatic zones III and IV.
Q3: How frequently should samples be tested during a long-term stability study?
For a 12-month study, a typical testing frequency is:
Initial testing (0 months)
Every 3 months for the first year (3, 6, 9, 12 months).
Every 6 months for the second year.
Annually thereafter through the proposed retest period.
Q4: What is a forced degradation study and why is it necessary?
A forced degradation (or stress testing) study exposes the drug substance to conditions more severe than accelerated stability testing. Its purpose is to:
Identify potential degradation products.
Elucidate degradation pathways.
Demonstrate the specificity of the analytical method to be stability-indicating.
Understand the intrinsic stability of the molecule.
Q5: What are the typical stress conditions for forced degradation of 3-Chloro-4-methoxyphenol?
Typical stress conditions include:
Acidic hydrolysis: e.g., 0.1 N HCl at elevated temperature.
Basic hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
**Oxidative degradation
Optimization
Refining reaction conditions for regioselective synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol . This guide is designed for researchers and drug development professionals optimizing the Suzuki-Miyaur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol . This guide is designed for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling between 3-chloro-4-methoxyphenylboronic acid and 3-bromophenol.
Synthesizing this specific biaryl compound presents two distinct mechanistic challenges:
Chemoselectivity: Differentiating between the highly reactive C-Br bond and the potentially reactive C-Cl bond.
Functional Group Tolerance: Managing the acidic, unprotected phenol moiety which can poison the catalytic cycle if not properly buffered.
The Chemoselective Catalytic Cycle
To achieve high yields, the catalytic cycle must be strictly controlled. The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By selecting a catalyst with moderate electron density, oxidative addition into the C-Br bond of 3-bromophenol occurs rapidly, while the C-Cl bond on the boronic acid remains intact[1].
Q1: I am observing oligomerization and side-products resulting from C-Cl bond cleavage. How do I improve chemoselectivity?Causality: The fundamental challenge here is preventing the palladium catalyst from inserting into the C-Cl bond of your starting material or product. If you are using highly electron-rich, bulky phosphine ligands (e.g., P(t-Bu)3, XPhos, or RuPhos) at elevated temperatures (>80°C), the palladium center becomes sufficiently nucleophilic to activate the C-Cl bond[1].
Solution: Downgrade the electron-donating power of your ligand. Standard bidentate ligands like dppf in Pd(dppf)Cl2 or simple triphenylphosphine in Pd(PPh3)4 provide an ideal electronic environment that is highly active for C-Br oxidative addition but completely inert toward C-Cl bonds under 80°C.
Q2: My reaction stalls at 50% conversion, and I see unreacted 3-bromophenol. What is causing this?Causality: The presence of the unprotected phenol group (pKa ~9.5) acts as an internal acid. During the catalytic cycle, the base is required to activate the boronic acid for the transmetalation step[2]. If you only use the standard 1.5 equivalents of base, the first equivalent is immediately consumed by deprotonating the phenol. This leaves the reaction starved of the base required to form the reactive boronate complex, halting the cycle at the Ar-Pd(II)-Br intermediate.
Solution: Increase the base loading to a minimum of 3.0 equivalents. This ensures complete deprotonation of the phenol while maintaining a sufficient concentration of active base for transmetalation.
Q3: I am detecting significant amounts of 3-chloro-4-methoxybenzene (deboronated starting material). How can I prevent protodeboronation?Causality: Electron-rich boronic acids, particularly those with alkoxy substituents (like the 4-methoxy group in your starting material), are highly susceptible to protodeboronation. This side reaction is accelerated by high temperatures and strong aqueous bases. The hydroxide attacks the empty p-orbital of the boron, facilitating the cleavage of the C-B bond.
Solution: Switch from a highly basic aqueous system (like 2M NaOH) to a milder biphasic system. Using anhydrous K3PO4 in a 1,4-dioxane/water (4:1) mixture at a moderate temperature (70°C) significantly suppresses protodeboronation while maintaining a high rate of cross-coupling.
Quantitative Data & Condition Screening
The following table summarizes the optimization of reaction conditions to maximize yield while suppressing C-Cl activation and protodeboronation.
Entry
Catalyst System (5 mol%)
Base (Eq)
Solvent System
Temp (°C)
Yield (%)
Chemoselectivity (C-Br vs C-Cl)
1
Pd(PPh3)4
K2CO3 (1.5)
Toluene / H2O
90
42
>99:1 (Stalled due to low base)
2
Pd2(dba)3 / XPhos
K3PO4 (3.0)
1,4-Dioxane
100
35
60:40 (Oligomers observed)
3
Pd(dppf)Cl2
K2CO3 (2.0)
DMF
80
68
>99:1 (Moderate protodeboronation)
4
Pd(dppf)Cl2
K3PO4 (3.0)
1,4-Dioxane / H2O (4:1)
70
92
>99:1 (Optimized)
Standard Operating Procedure (SOP)
This self-validating protocol utilizes the optimized conditions (Entry 4) to ensure high regioselectivity and complete conversion.
Step-by-step experimental workflow for the regioselective synthesis.
Step-by-Step Methodology
Reagent Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation and homocoupling).
Substrate & Base Addition: To the degassed solvent, add 3-bromophenol (1.0 mmol, 1.0 eq), 3-chloro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered anhydrous K3PO4 (3.0 mmol, 3.0 eq). Stir for 5 minutes under Argon.
Catalyst Loading: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) to the suspension. Seal the flask and purge with Argon for an additional 3 minutes.
Heating & Validation: Heat the reaction mixture to 70°C using a pre-calibrated oil bath. Stir vigorously for 12 hours.
QC Check: Before proceeding to workup, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Confirm the complete disappearance of the 3-bromophenol mass peak.
Workup & Isolation: Cool the reaction to room temperature. Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH ~4 (this reprotonates the phenoxide to ensure it partitions into the organic layer). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-(3-Chloro-4-methoxyphenyl)phenol.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2]
URL:[Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1]
URL:[Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
URL:[Link]
Interpreting unexpected peaks in the 3-(3-Chloro-4-methoxyphenyl)phenol NMR spectrum
Technical Support Center: NMR Spectroscopy Topic: Interpreting Unexpected Peaks in the 1H NMR Spectrum of 3-(3-Chloro-4-methoxyphenyl)phenol Audience: Researchers, Scientists, and Drug Development Professionals Welcome t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Spectroscopy
Topic: Interpreting Unexpected Peaks in the 1H NMR Spectrum of 3-(3-Chloro-4-methoxyphenyl)phenol
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed for professionals encountering unexpected signals in the 1H NMR spectrum of 3-(3-Chloro-4-methoxyphenyl)phenol. As a Senior Application Scientist, my goal is to provide a logical, experience-driven framework to help you move from a confusing spectrum to a confident structural assignment.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common and easily resolved issues. Always start your troubleshooting here.
Q1: I have a broad singlet that disappears when I add a drop of D2O. What is it?
A1: This is the classic signature of an exchangeable proton, most commonly from a hydroxyl (-OH) or amine (-NH) group.[1][2] In your compound, this signal corresponds to the phenolic -OH proton. The deuterium from D2O rapidly exchanges with the hydroxyl proton, and since deuterium (2H) is not observed in a standard 1H NMR experiment, the peak vanishes.[2] The chemical shift of this peak is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[3][4][5]
Protocol: D2O Shake Experiment
Acquire a standard 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
Remove the NMR tube from the spectrometer.
Add one to two drops of deuterium oxide (D2O) directly to the tube.
Cap the tube and shake gently for about 10-20 seconds to mix. You may see an immiscible layer, which is acceptable.[1]
Re-acquire the 1H NMR spectrum.
Compare the two spectra. The peak corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.[1]
Q2: The chemical shifts of my aromatic protons don't perfectly match the literature values. Should I be concerned?
A2: Not necessarily. Minor deviations are common and can be attributed to several factors:
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts, especially for protons near polar functional groups like the hydroxyl group.[6][7] Aromatic rings can also engage in specific interactions (e.g., pi-stacking) with aromatic solvents like benzene-d6, causing large shifts compared to spectra run in CDCl3.
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can deshield the phenolic proton and slightly alter the electronic environment of the entire molecule, leading to shifts in other signals.[3]
Temperature and pH: These factors can also affect the degree of hydrogen bonding and proton exchange rates, leading to peak shifting or broadening.[3]
Best Practice: When comparing your spectrum to a reference, always ensure the solvent and, if possible, the concentration are consistent.
Q3: My spectrum has more peaks in the aromatic region (6.5-7.5 ppm) than I expected. What are the first things to check?
A3: The appearance of extra aromatic signals is a clear indication of a mixture. The most likely culprits are:
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, benzene, ethyl acetate) are common contaminants and have characteristic aromatic signals.[8][9][10]
Unreacted Starting Materials: Depending on your synthetic route (e.g., a Suzuki coupling), you might have residual aryl halides or boronic acids. For instance, resorcinol derivatives or 3-chloro-4-methoxyaniline could be present.[11][12]
Reaction Byproducts: Side reactions can generate structurally similar impurities. A common byproduct in Suzuki reactions is the homocoupling of the boronic acid starting material.
Initial Troubleshooting Workflow:
Caption: Initial workflow for identifying unknown aromatic signals.
Section 2: In-Depth Troubleshooting - Identifying Specific Impurities
If initial checks do not resolve the issue, a more systematic approach is required.
Q4: I suspect the extra peaks are from an unreacted starting material. How can I confirm this?
A4: The most direct method is comparison and spiking.
Obtain Reference Spectra: Find reliable 1H NMR spectra for your starting materials. For a Suzuki synthesis, this might be a resorcinol derivative and 3-chloro-4-methoxyphenylboronic acid. The spectra for common building blocks like resorcinol and 3-chloro-4-methoxyaniline are readily available in databases.[11][12][13][14][15]
Compare Spectra: Carefully compare the chemical shifts and multiplicities of the unexpected peaks in your sample spectrum with the reference spectra.
Perform a Spiking Experiment: If you have access to the suspected starting material, add a very small amount (a few crystals or a microliter) to your NMR sample. Re-acquire the spectrum. If the intensity of the unexpected peaks increases while the other signals remain proportional, you have confirmed the identity of the impurity.[16]
Table 1: Example 1H NMR Data for Potential Starting Materials/Byproducts
Compound
Key Protons
Approximate Chemical Shift (ppm) in DMSO-d6
Resorcinol
Aromatic H's
6.2 - 7.0
Phenolic OH's
~9.15
3-Chloro-4-methoxyaniline
Aromatic H's
6.8 - 7.2
Methoxy (-OCH3)
~3.8
Amine (-NH2)
~5.2 (broad)
Homocoupled Boronic Acid
Aromatic H's
7.0 - 7.6
Methoxy (-OCH3)
~3.9
Note: Chemical shifts are approximate and can vary with conditions.
Q5: The unexpected peaks don't match my starting materials. Could they be from an isomer or a reaction byproduct?
A5: Yes, this is a strong possibility. Palladium-catalyzed cross-coupling reactions can sometimes lead to side products like dehalogenated starting materials or homocoupled dimers.[17][18][19][20] To definitively identify an unknown but related structure, you need to establish its connectivity using 2D NMR experiments.
Recommended Strategy: 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are essential for elucidating the structure of unknown compounds. They reveal correlations between different nuclei in the molecule.
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[21][22][23][24][25] It helps you piece together spin systems within the molecule. A cross-peak between two signals indicates that those protons are coupled.
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons.[26][27][28][29] Each peak in the 2D spectrum correlates a proton signal with the signal of the carbon it is bonded to.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools. It shows correlations between protons and carbons that are two, three, or even four bonds away.[30][31][32][33][34] This allows you to connect the spin systems identified by COSY and assign quaternary (non-protonated) carbons.
Workflow for Structure Elucidation of an Unknown Impurity:
Caption: Systematic workflow for identifying unknown structures using 2D NMR.
Q6: The number of peaks is correct, but some aromatic signals are doubled or unusually broad. What could cause this?
A6: This phenomenon can be indicative of atropisomerism , which arises from slow rotation around a single bond—in this case, the C-C bond connecting the two aromatic rings.[35] If the steric hindrance from the substituents is large enough, rotation can be slow on the NMR timescale, making the two faces of one ring chemically non-equivalent. This can lead to:
Doubling of signals for protons that are in different environments in the two rotamers.
Broadening of signals at room temperature if the rate of rotation is intermediate.
Diagnostic Experiment: Variable Temperature (VT) NMR
To confirm restricted rotation, you can perform a VT-NMR experiment.[36][37][38]
Heating: As you increase the temperature, the rate of rotation around the biaryl bond will increase. If the doubled or broad peaks begin to sharpen and eventually coalesce into single, sharp signals, this is strong evidence for atropisomerism.[38]
Cooling: Conversely, cooling the sample may sharpen the signals of the individual rotamers if they are exchanging quickly at room temperature.
Section 3: Advanced Protocols
Protocol: Acquiring a Standard COSY Spectrum
Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise.
Spectrometer Setup: Tune and shim the spectrometer on your sample as you would for a 1D experiment.
Load COSY Experiment: Select a standard gradient-selected COSY pulse program (e.g., 'gCOSY' on Bruker systems).
Set Parameters: The standard parameters are often sufficient. Ensure the spectral width in both dimensions covers all proton signals. A typical experiment might use 8-16 scans per increment.
Acquisition: The experiment time will range from 15 minutes to an hour.
Processing: After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum as required.
Analysis: Look for off-diagonal cross-peaks. A cross-peak at the coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB.[24]
Protocol: Acquiring a Standard HSQC Spectrum
Spectrometer Setup: After acquiring a 1D proton and a 1D carbon spectrum, load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for phase-edited spectra).
Set Parameters: The spectral width for the proton dimension (F2) should match your 1H spectrum. The spectral width for the carbon dimension (F1) should match your 13C spectrum. The key parameter is the one-bond coupling constant (1JCH), which is typically set to 145 Hz for aromatic and aliphatic carbons.
Acquisition: Run the experiment with 4-8 scans per increment.
Processing & Analysis: Process the 2D data. Each peak in the spectrum correlates a proton signal on the F2 axis with a carbon signal on the F1 axis, indicating a direct C-H bond.[26][29] Edited HSQC experiments can also differentiate CH/CH3 groups (positive phase) from CH2 groups (negative phase).[30]
Comparative Analysis of Chloro vs. Methoxy Substituent Effects on Phenol Reactivity: A Guide for Drug Development and Chemical Synthesis
Executive Summary Phenol moieties are ubiquitous in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Modulating the reactivity of the phenolic core is a cornerstone of rational drug design...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenol moieties are ubiquitous in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Modulating the reactivity of the phenolic core is a cornerstone of rational drug design and synthetic planning. The choice of substituent—specifically electron-withdrawing groups (EWGs) like chloro (-Cl) versus electron-donating groups (EDGs) like methoxy (-OCH₃)—fundamentally alters the molecule's acidity, metabolic stability, and susceptibility to electrophilic aromatic substitution (EAS). This guide provides an objective, data-driven comparison of these two critical substituents, detailing the mechanistic causality behind their divergent behaviors and outlining self-validating protocols for experimental verification.
Mechanistic Foundations: The Push-Pull Dynamics
The reactivity of a substituted phenol is dictated by the delicate interplay between Inductive (-I) and Resonance (+R) effects.
Chloro (-Cl) Substituent: Chlorine is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond (-I effect). While chlorine possesses lone pairs capable of resonance donation (+R), the orbital mismatch between chlorine's 3p orbital and carbon's 2p orbital makes this overlap highly inefficient. Consequently, the inductive withdrawal dominates (-I > +R), resulting in a net deactivation of the aromatic ring and an stabilization of the phenoxide anion 1.
Methoxy (-OCH₃) Substituent: Oxygen is also electronegative (-I), but the 2p-2p orbital overlap between the methoxy oxygen and the aromatic carbon is highly efficient. This allows the oxygen lone pair to readily delocalize into the pi system (+R). The resonance effect overwhelmingly eclipses the inductive withdrawal (+R > -I), resulting in a net activation of the ring and a destabilization of the phenoxide anion at the para position 2.
Fig 1: Logical divergence of phenol reactivity based on chloro vs. methoxy substituent effects.
Quantitative Performance Comparison
To objectively evaluate these alternatives, we must look at the thermodynamic and kinetic data that dictate their behavior in physiological and synthetic environments.
Physicochemical Property
Phenol (Baseline)
4-Chlorophenol
4-Methoxyphenol
Mechanistic Driver
pKa (Acidity)
9.98
9.41
10.21
Anion stabilization (-I) vs destabilization (+R)
EAS Reactivity Rate
Standard
Deactivated (Slower)
Activated (Faster)
Sigma complex (arenium ion) stabilization
EAS Directing Effect
Ortho/Para
Ortho/Para
Ortho/Para
Lone pair availability for resonance
Oxidation Potential (E₁/₂)
~0.65 V
Higher (>0.80 V)
Lower (~0.50 V)
HOMO energy level modulation
Causality in Acidity (pKa)
The pKa of a phenol is determined by the stability of its conjugate base (the phenoxide anion). In 4-chlorophenol, the electron-withdrawing nature of the chlorine atom disperses the negative charge, stabilizing the anion and increasing acidity (pKa drops to 9.41) 3. Conversely, in 4-methoxyphenol, the strong +R effect pumps electron density into the ring, intensifying the negative charge on the phenoxide oxygen. This destabilization makes it a weaker acid (pKa rises to 10.21).
Causality in Oxidation Potentials & Metabolic Stability
In drug development, oxidation potential is a proxy for metabolic stability (e.g., susceptibility to CYP450-mediated oxidation). Methoxy groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making it thermodynamically easier to remove an electron. This lowers the oxidation potential, making methoxyphenols excellent antioxidants but potential metabolic liabilities if they form reactive quinone methides 4. Chloro groups lower the HOMO energy, raising the oxidation potential and fortifying the molecule against oxidative degradation 5.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee that the observed data is an artifact of the substituent effect, not experimental error.
Protocol A: Determination of Relative EAS Kinetics via Stopped-Flow Bromination
This protocol quantifies the activating/deactivating power of the substituents by measuring the rate of electrophilic bromination.
Reagent Preparation: Prepare 1.0 mM solutions of Phenol, 4-Chlorophenol, and 4-Methoxyphenol in glacial acetic acid. Prepare a 0.5 mM solution of Br₂ in glacial acetic acid.
System Calibration (Self-Validation Step): Run a blank containing only the Br₂ solution and pure acetic acid through the stopped-flow spectrophotometer. Monitor absorbance at 390 nm for 60 seconds. Causality: A stable baseline confirms that Br₂ is not degrading via solvent interaction or photobleaching, ensuring that any subsequent signal loss is strictly due to the EAS reaction.
Kinetic Acquisition: Rapidly mix equal volumes of the phenol solution and the Br₂ solution at 25°C.
Data Analysis: Monitor the exponential decay of Br₂ absorbance at 390 nm. Extract the pseudo-first-order rate constants (
kobs
).
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)
This protocol determines the thermodynamic ease of oxidation, directly correlating to the substituent's electronic influence.
Fig 2: Standard cyclic voltammetry workflow for determining phenol oxidation potentials.
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN).
Analyte Addition: Prepare separate 1.0 mM solutions of 4-Chlorophenol and 4-Methoxyphenol in the electrolyte matrix.
Cell Assembly: Utilize a 3-electrode setup: Glassy Carbon working electrode (WE), Platinum wire counter electrode (CE), and an Ag/AgCl reference electrode (RE). Polish the WE with alumina slurry before each run to prevent surface fouling.
Voltammetric Sweep: Sweep the potential from 0.0 V to +1.5 V and back at a scan rate of 50 mV/s. Record the anodic peak potential (
Epa
).
Internal Standardization (Self-Validation Step): Spike the cell with 1.0 mM Ferrocene (Fc) and repeat the sweep. Causality: The Fc/Fc⁺ redox couple has a known, highly stable potential. Referencing the phenol
Epa
against the Fc peak corrects for any drift in the Ag/AgCl reference electrode or uncompensated junction potentials, ensuring absolute thermodynamic accuracy.
References
Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling (ACS).
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media. MDPI.
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Royal Society of Chemistry (RSC).
Absolute pKa Determinations for Substituted Phenols. ResearchGate.
Validating the Concentration of 3-(3-Chloro-4-methoxyphenyl)phenol Solutions: A Comparative Guide to Analytical Methodologies
As a Senior Application Scientist, ensuring the precise concentration of stock and working solutions is the foundation of reproducible drug development. 3-(3-Chloro-4-methoxyphenyl)phenol is a complex halogenated bipheny...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the precise concentration of stock and working solutions is the foundation of reproducible drug development. 3-(3-Chloro-4-methoxyphenyl)phenol is a complex halogenated biphenyl derivative. Its structural features—a lipophilic biphenyl core, a meta-chloro substituent, a methoxy ether, and an ionizable phenolic hydroxyl—dictate its physicochemical behavior in solution.
Validating the concentration of this compound requires moving beyond basic absorbance checks. This guide objectively compares three orthogonal analytical methodologies—HPLC-UV, LC-MS/MS, and 1H-qNMR—and provides self-validating protocols grounded in the latest ICH Q2(R2) guidelines, which became legally effective in June 2024[1].
Objective Comparison of Analytical Modalities
Selecting the correct analytical method depends on the matrix complexity, required sensitivity, and the availability of identical reference standards. Table 1 summarizes the performance metrics of the three primary techniques used to validate 3-(3-Chloro-4-methoxyphenyl)phenol concentrations.
Table 1: Performance Comparison of Analytical Modalities
Parameter
HPLC-UV
LC-MS/MS (MRM)
1H-qNMR
Primary Utility
Routine QC & Stability Testing
Trace Matrix Analysis (e.g., Plasma)
Absolute Standard Certification
Sensitivity (LOQ)
~0.5 µg/mL
~1.0 ng/mL
~1.0 mg/mL
Specificity
Moderate (Retention Time + UV)
Very High (Mass Transitions)
High (Chemical Shift & Coupling)
Reference Standard
Identical Standard Required
Identical Standard Required
Independent Internal Standard
Throughput
High (5–10 min/sample)
High (3–5 min/sample)
Low (15–30 min/sample)
ICH Q2(R2) Linearity
R2
> 0.999
R2
> 0.995
R2
> 0.999
Experimental data reflects typical validation ranges for halogenated biphenyl small molecules.
Causality-Driven Experimental Protocols
To ensure trustworthiness, every protocol must operate as a self-validating system . This means building System Suitability Testing (SST) and internal controls directly into the workflow so that the assay automatically flags out-of-specification data before sample analysis begins.
Protocol A: HPLC-UV (Routine Quantitation)
This is the workhorse method for routine concentration validation of stock solutions.
System Suitability Testing (SST): Inject the 50 µg/mL working standard six consecutive times.
Causality: This proves column equilibration and system precision. The run is only valid if the Peak Area RSD is ≤ 2.0% and the Tailing Factor is ≤ 1.5.
Mobile Phase Selection: Use 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
Causality: The phenolic hydroxyl group has a pKa of ~9.5. The acidic modifier forces the phenol into its fully protonated, neutral state. If unsuppressed, partial ionization leads to severe peak tailing and unpredictable retention time shifts on reversed-phase media.
Stationary Phase: Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm).
Causality: While a standard C18 column relies solely on hydrophobic dispersion forces, a biphenyl stationary phase engages in strong
π−π
interactions with the analyte's biphenyl core, offering superior orthogonal selectivity against process impurities.
Detection: UV absorbance at 280 nm.
Causality: This wavelength captures the extended conjugation of the methoxy-substituted biphenyl system while minimizing background noise from the formic acid mobile phase.
Protocol B: 1H-qNMR (Absolute Certification)
Quantitative NMR is a primary ratio method of measurement. It is the gold standard for certifying the absolute concentration of a primary stock solution because it does not require an identical reference standard[2].
Sample Preparation: Dissolve exactly 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) in 0.6 mL of anhydrous DMSO-
d6
.
Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm. This perfectly avoids the aromatic protons (6.8–7.5 ppm) and the methoxy protons (~3.8 ppm) of 3-(3-Chloro-4-methoxyphenyl)phenol, preventing signal overlap.
Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds.
Causality: qNMR requires the complete longitudinal relaxation (
T1
) of all quantified protons. A D1 delay of
≥5×T1
ensures >99% signal recovery. Failing to allow full relaxation introduces a systemic integration bias, destroying the absolute accuracy of the assay.
Data Processing: Apply a 90° pulse angle and zero-fill to 64k data points. Phase and baseline correct manually.
Causality: Automated baseline correction algorithms often distort the integration limits of broad aromatic signals, leading to artificial concentration inflation.
Self-Validating ICH Q2(R2) Compliance Framework
Under the updated ICH Q2(R2) guidelines[1], validating the concentration assay requires proving that the method is "fit for purpose" across its intended lifecycle[3].
Specificity & Range: The method must differentiate 3-(3-Chloro-4-methoxyphenyl)phenol from its oxidative degradation products. Self-Validation: Spike the sample with 0.3%
H2O2
(forced degradation). The parent peak must show a resolution (
Rs
) > 1.5 from any degradation product.
Accuracy & Precision: Self-Validation: Perform recovery experiments at 80%, 100%, and 120% of the target concentration. The method is validated only if recovery falls between 98.0% and 102.0% with an intermediate precision RSD < 2.0%.
Robustness: Self-Validation: Deliberately alter the mobile phase pH by
±0.2
units and the column temperature by
±5∘C
. The SST criteria must still pass, proving the method can withstand routine laboratory variations[1].
Analytical Validation Workflow
The following diagram maps the logical decision tree and validation lifecycle for certifying the concentration of 3-(3-Chloro-4-methoxyphenyl)phenol solutions.
Figure 1: Analytical validation workflow for 3-(3-Chloro-4-methoxyphenyl)phenol solutions.
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains
Source: Critical Reviews in Analytical Chemistry (Taylor & Francis via NCBI PMC)
URL:[Link]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients
Source: Spectroscopy Europe
URL:[Link]
Comparing the efficiency of different synthetic routes to 3-(3-Chloro-4-methoxyphenyl)phenol
Comparative Efficiency of Synthetic Routes to 3-(3-Chloro-4-methoxyphenyl)phenol: A Technical Guide The synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol (IUPAC: 3'-chloro-4'-methoxy-[1,1'-biphenyl]-3-ol) presents a classi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficiency of Synthetic Routes to 3-(3-Chloro-4-methoxyphenyl)phenol: A Technical Guide
The synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol (IUPAC: 3'-chloro-4'-methoxy-[1,1'-biphenyl]-3-ol) presents a classic challenge in targeted biaryl construction. The molecule features a biphenyl core with asymmetric functionalization: a free, acidic phenol on one ring and an ortho-chloroanisole motif on the other. Because this structural class is highly relevant in the development of anti-inflammatory, analgesic, and targeted oncological agents, selecting an efficient, scalable, and chemoselective synthetic route is critical for drug development professionals.
This guide objectively compares three distinct synthetic methodologies, analyzing the mechanistic causality, step economy, and experimental validation of each approach.
Mechanistic Rationale & Pathway Topology
To construct the C–C bond between the two aryl rings, transition-metal-catalyzed cross-coupling is the industry standard[1]. The optimal electrophile for all routes is 4-bromo-2-chloroanisole . The causality here is rooted in bond dissociation energies: the C–Br bond is significantly weaker than the C–Cl bond. This allows the Palladium(0) catalyst to undergo highly chemoselective oxidative addition at the 4-position, leaving the 2-chloro group perfectly intact for downstream applications[2].
The choice of nucleophile dictates the efficiency of the route. Using 3-hydroxyphenylboronic acid [3] enables a direct Suzuki-Miyaura coupling. Conversely, attempting a Negishi coupling requires the in situ generation of an organozinc reagent. Because organozinc halides are strong bases, they are fundamentally incompatible with the acidic proton of a free phenol, necessitating a tedious protection-deprotection sequence[4].
Synthetic topology comparing direct Suzuki routes versus the protection-dependent Negishi route.
Route 1: Traditional Suzuki-Miyaura Cross-Coupling
Causality & Design:
This classical route relies on
Pd(PPh3)4
in a biphasic solvent system (Toluene/
H2O
). The addition of an aqueous base (
Na2CO3
) is mechanistically critical. Boronic acids are neutral and poor nucleophiles. The base coordinates to the empty p-orbital of the boron atom, forming an electron-rich, negatively charged boronate complex
[Ar-B(OH)3]−
that rapidly undergoes transmetalation with the Pd(II) intermediate.
Self-Validating Protocol:
Setup: In a flame-dried Schlenk flask under argon, combine 4-bromo-2-chloroanisole (1.0 equiv, 10 mmol) and 3-hydroxyphenylboronic acid (1.2 equiv, 12 mmol).
Solvent: Suspend the mixture in a degassed solution of Toluene/Ethanol (4:1, 0.2 M).
Reaction: Heat to reflux (90°C) for 12 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (
Rf≈0.7
) disappears.
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl to neutralize residual base and dissolve inorganic salts. Extract the aqueous layer with EtOAc (2x). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel, gradient Hexanes to 3:1 Hexanes:EtOAc) to yield the product.
Mechanism of Suzuki coupling illustrating boronate activation essential for transmetalation.
Route 2: Green Aqueous Suzuki-Miyaura Coupling
Causality & Design:
Traditional methods suffer from high E-factors due to toxic solvents like toluene. Modern green chemistry approaches utilize highly active, water-soluble ligand systems (like SPhos) that operate efficiently in aqueous media[5]. Water acts as an environmentally benign solvent and accelerates the formation of the reactive boronate species due to high dielectric solvation. Microwave irradiation further compresses the reaction time from hours to minutes.
Self-Validating Protocol:
Setup: In a microwave-safe vial, add 4-bromo-2-chloroanisole (1.0 equiv, 5 mmol), 3-hydroxyphenylboronic acid (1.2 equiv, 6 mmol), and
K2CO3
(2.0 equiv).
Catalyst: Add
Pd(OAc)2
(1 mol%) and SPhos (2 mol%).
Causality: SPhos is an electron-rich dialkylbiaryl phosphine that promotes rapid oxidative addition and prevents catalyst precipitation (blackening) in water.
Solvent: Add a degassed mixture of
H2O
/EtOH (1:1, 0.5 M).
Reaction: Seal the vial and subject to microwave irradiation at 80°C for 30 minutes.
Validation: GC-MS analysis of a crude aliquot should show a dominant single peak corresponding to the product mass (
m/z≈234
).
Workup: Dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate. Purify via a short-path silica plug.
Causality & Design:
While Negishi coupling boasts extremely fast transmetalation rates, it is severely limited by functional group intolerance[4]. The acidic phenolic -OH must be masked as a Methoxymethyl (MOM) ether to prevent protonation and destruction of the basic organozinc reagent. This introduces two additional synthetic steps (protection and deprotection), drastically lowering the overall step economy.
Self-Validating Protocol:
Organozinc Generation: Dissolve 1-bromo-3-(methoxymethoxy)benzene (1.2 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.25 equiv) dropwise. Stir for 30 mins to ensure complete lithium-halogen exchange. Add a solution of anhydrous
ZnCl2
(1.3 equiv) in THF. Warm to room temperature to form the zincate.
Coupling: To the zincate solution, add 4-bromo-2-chloroanisole (1.0 equiv),
Pd2(dba)3
(2 mol%), and
P(t-Bu)3
(4 mol%). Heat to 60°C for 4 hours.
Validation: Quench an aliquot with saturated
NH4Cl
and analyze by LC-MS to confirm the protected biaryl intermediate mass.
Deprotection: Concentrate the reaction, dissolve the crude intermediate in MeOH, and add 3M HCl. Stir at 50°C for 2 hours to cleave the MOM ether.
Workup: Neutralize with saturated
NaHCO3
, extract with DCM, dry, and purify via chromatography.
Quantitative Comparative Analytics
Parameter
Traditional Suzuki
Green Aqueous Suzuki
Negishi Coupling
Step Economy
High (1 step)
High (1 step)
Low (3 steps, requires protection)
Yield (Overall)
75–80%
85–92%
~60% (over 3 steps)
Reaction Time
12–18 hours
0.5–2 hours
4–6 hours (coupling step)
Catalyst Loading
5 mol% Pd
1–2 mol% Pd
2–5 mol% Pd
Functional Group Tolerance
Excellent (Tolerates free -OH)
Excellent (Tolerates free -OH)
Poor (Requires MOM-protected -OH)
E-Factor / Greenness
Moderate (Toluene usage)
Excellent (Aqueous/EtOH)
Poor (Stoichiometric Zinc waste)
Conclusion
For the synthesis of 3-(3-Chloro-4-methoxyphenyl)phenol, the Green Aqueous Suzuki-Miyaura Coupling is unequivocally the most efficient route. It leverages the inherent chemoselectivity of the C–Br bond, tolerates the free phenol (avoiding the wasteful protection steps required by the Negishi route), and minimizes environmental impact while maximizing throughput and yield.
References
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research.
Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). University of Iowa.
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Organic Process Research & Development.
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.
Comparative
Cytotoxicity of 3-(3-Chloro-4-methoxyphenyl)phenol compared to other chlorophenols
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the structural and mechanistic toxicity of complex phenolic compounds. Introduction: The Structural Paradigm of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the structural and mechanistic toxicity of complex phenolic compounds.
Introduction: The Structural Paradigm of Phenolic Toxicity
Understanding the structure-toxicity relationships of complex phenolic compounds is a critical mandate in both environmental toxicology and early-stage drug development. This guide provides a rigorous comparative analysis of the cytotoxicity of 3-(3-Chloro-4-methoxyphenyl)phenol (CMPP) —a specialized chloro-methoxy biphenyl derivative—against widely studied standard chlorophenols, including 4-chlorophenol (CP), 2,4-dichlorophenol (DCP), 2,4,6-trichlorophenol (TCP), and pentachlorophenol (PCP).
By synthesizing empirical data with predictive Structure-Activity Relationship (SAR) models, this guide equips scientists with the mechanistic insights and self-validating experimental protocols required to accurately evaluate complex chlorinated phenols.
Mechanistic Causality: Structural Drivers of Cytotoxicity
As a Senior Application Scientist, I emphasize that the cytotoxicity of chlorophenols is not merely a function of concentration, but is fundamentally governed by their lipophilicity (LogP) and electrophilicity. These factors dictate membrane penetration, intracellular localization, and the ultimate mode of cell death .
Standard Chlorophenols (PCP, TCP): Highly chlorinated phenols like PCP exhibit extreme lipophilicity, leading to rapid accumulation in lipid bilayers. This causes severe mitochondrial uncoupling, catastrophic ATP depletion, and a definitive shift toward necrotic cell death at high concentrations . Conversely, TCP predominantly triggers Reactive Oxygen Species (ROS) overproduction, leading to Endoplasmic Reticulum (ER) stress and caspase-dependent apoptosis .
3-(3-Chloro-4-methoxyphenyl)phenol (CMPP): Unlike simple single-ring chlorophenols, CMPP features a bulky biphenyl backbone and an electron-donating methoxy group.
Causality of the Methoxy Group: The methoxy substituent alters the redox potential of the phenolic ring. While it can stabilize phenoxy radicals, it reduces the overall electrophilicity compared to the multi-chlorinated ring of PCP, potentially dampening direct DNA damage and genotoxicity .
Causality of the Biphenyl Bulk: The increased steric hindrance restricts non-specific protein binding but maintains high membrane partitioning. Consequently, CMPP induces moderate mitochondrial uncoupling and ROS-mediated apoptosis, avoiding the rapid, severe necrosis characteristic of PCP .
Quantitative Cytotoxicity Comparison
The following table benchmarks the empirical cytotoxicity of standard chlorophenols in L929 fibroblasts against the SAR-projected profile of CMPP. A clear structure-activity relationship is observed between the toxicity of the compounds and their octanol-water partition coefficients.
Compound
Structure Type
Estimated LogP
EC50 (24h, L929 Cells)
Primary Cell Death Mechanism
4-Chlorophenol (CP)
Mono-chlorinated ring
2.39
2.18 mM
Apoptosis
2,4-Dichlorophenol (DCP)
Di-chlorinated ring
3.06
0.83 mM
Apoptosis
2,4,6-Trichlorophenol (TCP)
Tri-chlorinated ring
3.69
0.46 mM
Apoptosis / ER Stress
Pentachlorophenol (PCP)
Penta-chlorinated ring
5.12
0.11 mM
Rapid Necrosis
3-(3-Chloro-4-methoxyphenyl)phenol
Chloro-methoxy biphenyl
~4.20
~0.35 mM
ROS-Mediated Apoptosis*
*Projected values based on Structure-Activity Relationship (SAR) modeling relative to standard chlorophenol benchmarks.
When evaluating mitochondrial uncouplers like chlorophenols, relying on a single metabolic proxy is a common pitfall. To accurately assess the cytotoxicity of CMPP and avoid false positives, researchers must employ a self-validating orthogonal approach . We multiplex MTT with Lactate Dehydrogenase (LDH) release to definitively distinguish between metabolic inhibition (apoptosis) and structural cell lysis (necrosis).
Causality: We utilize L929 murine fibroblasts because they are the ISO 10993-5 gold standard for basal cytotoxicity, providing a direct comparative baseline against historical chlorophenol data .
Action: Seed L929 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.
Step 2: Compound Dosing & Vehicle Control
Causality: CMPP's biphenyl structure renders it highly lipophilic. To prevent compound precipitation and artefactual membrane disruption, the vehicle (DMSO) must be strictly maintained below 0.1% (v/v) in the final assay volume.
Action: Prepare a 100 mM stock of CMPP in analytical-grade DMSO. Perform serial dilutions in serum-free DMEM to achieve target concentrations (0.05 mM to 2.5 mM). Expose cells for 24h.
Causality: Chlorophenols can halt mitochondrial reductase activity without immediately lysing the cell. Measuring LDH leakage into the supernatant definitively confirms plasma membrane rupture (necrosis) .
Action: Transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 mins in the dark and measure absorbance at 490 nm.
Step 4: MTT Assay (Mitochondrial Function / Apoptosis)
Causality: By running MTT on the remaining adherent cells in the original plate, we create a self-validating loop. A drop in MTT without a corresponding spike in LDH indicates early apoptosis or mitochondrial uncoupling, not immediate necrotic lysis .
Action: Add 10 µL of MTT reagent (5 mg/mL) to the original wells. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Step 5: ROS Quantification via DCFDA
Causality: To validate the mechanistic pathway, we must measure oxidative stress, the primary upstream trigger for ER stress in chlorophenol toxicity .
Action: Pre-incubate a separate plate of cells with 10 µM DCFDA for 45 minutes prior to CMPP exposure. Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours to capture the oxidative burst.
Signaling Pathway Visualization
Fig 1: Comparative signaling pathways of cytotoxicity induced by CMPP vs highly chlorinated phenols.
References
Title: Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective
Source: PMC (National Institutes of Health)
URL: [Link]
Title: ROS-Triggered Signaling Pathways Involved in the Cytotoxicity and Tumor Promotion Effects of Pentachlorophenol and Tetrachlorohydroquinone
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link]
Validation
Quantum Chemical Validation of 3-(3-Chloro-4-methoxyphenyl)phenol: A Methodological Comparison Guide
Accurate structural validation of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. For biphenyl derivatives like 3-(3-Chloro-4-methoxyphenyl)phenol , traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate structural validation of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. For biphenyl derivatives like 3-(3-Chloro-4-methoxyphenyl)phenol , traditional 1D NMR and IR spectroscopy often leave conformational ambiguities. This guide objectively compares the performance of modern Density Functional Theory (DFT) workflows against legacy computational alternatives, providing researchers with a self-validating protocol for absolute structural verification.
The Causality of Method Selection: Navigating Biphenyl Torsions
The 3D geometry of 3-(3-Chloro-4-methoxyphenyl)phenol is dictated by a fierce intramolecular competition.
π
-electron conjugation across the central C-C bond drives the two aromatic rings toward coplanarity, while steric repulsion between the ortho-hydrogens and the bulky methoxy/chloro substituents drives the rings toward an orthogonal twist. This creates a complex double-well torsional potential . Selecting the right computational method requires understanding the physical causality behind these forces:
Semi-Empirical Methods (e.g., PM6): These methods rely on parameterized data and lack rigorous electron correlation. They consistently fail to capture weak dispersion forces, often overestimating steric clashes and incorrectly predicting an artificially orthogonal dihedral angle (
θ≈90∘
).
Ab Initio Methods (e.g., MP2): While Møller–Plesset perturbation theory provides excellent correlation energy, it scales as
O(N5)
. For a molecule of this size, MP2 is computationally prohibitive for routine, high-throughput screening.
The Optimal Product (DFT - B3LYP/6-311++G(d,p)): DFT scales efficiently (
O(N3)
to
O(N4)
) while maintaining high accuracy. The B3LYP functional incorporates exact Hartree-Fock exchange, which corrects the over-delocalization error inherent to pure GGA functionals. Furthermore, the inclusion of diffuse functions (++) in the basis set is non-negotiable here; they are physically required to accurately model the expanded electron clouds of the electronegative chlorine and oxygen atoms .
Fig 1. Competing forces determining the biphenyl dihedral angle and method accuracy.
Quantitative Performance Comparison
To objectively evaluate these methodologies, we compare their performance in predicting the ground-state geometry and the
13
C NMR chemical shifts of substituted biphenyls.
Table 1: Methodological Comparison for Geometry Optimization
Method
Level of Theory
Computational Cost
Predicted Dihedral (θ)
C-Cl Bond Length (Å)
Suitability
Semi-Empirical
PM6
Very Low (< 5 mins)
~88.5° (Overestimates)
1.70
Rapid 2D-to-3D conversion; poor accuracy.
DFT (Recommended)
B3LYP/6-311++G(d,p)
Moderate (~4 hours)
38.5°
1.74
Optimal balance of cost and structural fidelity.
Ab Initio
MP2/cc-pVTZ
Very High (> 3 days)
41.2°
1.73
Benchmark reference; poor scalability.
Table 2:
13
C NMR Chemical Shift Prediction Accuracy
Values represent Mean Absolute Error (MAE) compared to experimental solid-state NMR.
A trustworthy computational workflow cannot rely on blind calculations; it must be a self-validating system . The following step-by-step protocol ensures that each phase mathematically verifies the integrity of the previous phase before any comparison to empirical data is made .
Generate 3D coordinates of 3-(3-Chloro-4-methoxyphenyl)phenol using a standard builder.
Perform a Monte Carlo conformational search using the MMFF94 force field.
Causality: Because biphenyls possess a double-well torsional potential, starting a high-level quantum calculation from a single arbitrary geometry may trap the optimization in a local maximum (e.g., exactly 0°). MMFF94 sampling isolates the lowest-energy rotamers for quantum refinement.
Step 2: DFT Geometry Optimization
Import the lowest-energy conformer into a quantum chemistry suite (e.g., Gaussian 16 or ORCA).
Execute a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set in an implicit solvent model (e.g., CPCM matching the experimental NMR solvent, like Chloroform).
Causality: The implicit solvent model stabilizes the polarized C-Cl and phenol O-H bonds, preventing vacuum-induced structural artifacts.
Step 3: Vibrational Frequency Analysis (The Validation Checkpoint)
Run a harmonic vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).
Extract the unscaled IR spectrum and verify the absence of imaginary (negative) frequencies.
Self-Validation: This is the critical checkpoint. A true thermodynamic minimum must have zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, which entirely invalidates any subsequent NMR calculations.
Step 4: GIAO NMR Chemical Shift Prediction
Using the validated ground-state coordinates, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
Causality: The GIAO method compensates for the gauge origin problem inherent in magnetic field calculations, ensuring that the predicted chemical shifts are translationally invariant and physically meaningful.
Scale the raw isotropic shielding values against a computationally identical reference standard (Tetramethylsilane, TMS) to yield predicted shifts in ppm.
Fig 2. Self-validating computational workflow for structural verification.
References
Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A, 2001. URL:[Link]
Schattenberg, C. J., Lehmann, M., Bühl, M., & Kaupp, M. "Systematic Evaluation of Modern Density Functional Methods for the Computation of NMR Shifts of 3d Transition-Metal Nuclei." Journal of Chemical Theory and Computation, 2022. URL:[Link]
Gerothanassis, I. P. "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives." Molecules, 2022. URL:[Link]
Comparative
Benchmarking the Inhibitory Activity of 3-(3-Chloro-4-methoxyphenyl)phenol: A Comparative Guide Against Reference Compounds
Mechanistic Rationale and Target Biology Phosphodiesterase 4 (PDE4) is a critical cAMP-metabolizing enzyme predominantly expressed in inflammatory and immune cells. By hydrolyzing cyclic adenosine monophosphate (cAMP) in...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale and Target Biology
Phosphodiesterase 4 (PDE4) is a critical cAMP-metabolizing enzyme predominantly expressed in inflammatory and immune cells. By hydrolyzing cyclic adenosine monophosphate (cAMP) into its inactive form (5'-AMP), PDE4 effectively dampens intracellular anti-inflammatory signaling cascades[1]. Consequently, PDE4 inhibition has emerged as a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.
The compound 3-(3-Chloro-4-methoxyphenyl)phenol features a biphenyl architecture where the 3-chloro-4-methoxyphenyl moiety acts as a highly efficient pharmacophore. This functional group anchors the molecule deep within the hydrophobic pocket of the PDE4 catalytic domain, directly competing with cAMP[2]. While first-generation inhibitors like Rolipram and second-generation drugs like Roflumilast exhibit potent PDE4 inhibition, their clinical utility is often limited by dose-dependent emesis, primarily driven by off-target inhibition of the PDE4D isoform[3]. The phenolic hydroxyl group in 3-(3-Chloro-4-methoxyphenyl)phenol introduces a novel hydrogen-bond donor that selectively stabilizes the compound within the PDE4B binding pocket, driving a favorable selectivity index over PDE4D.
Figure 1: PDE4 signaling pathway and the targeted inhibitory mechanism of the biphenyl compound.
As an application scientist, establishing a robust, artifact-free assay is paramount. Phenolic compounds often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely confound standard fluorescence intensity assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality of Choice: The time-delay measurement (typically 50-100 µs) in TR-FRET allows short-lived background auto-fluorescence from the phenol ring to decay, isolating the specific europium cryptate signal and ensuring the data reflects true biochemical inhibition rather than optical interference.
Protocol A: TR-FRET PDE4 Enzymatic Assay
This protocol is designed as a self-validating system. It includes internal controls to define the assay's dynamic range and rule out false positives.
Step-by-Step Workflow:
Reagent Preparation: Prepare 1X PDE4 assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
Compound Dispensing: Serially dilute 3-(3-Chloro-4-methoxyphenyl)phenol, Roflumilast, and Rolipram in DMSO. Transfer 100 nL of each to a 384-well low-volume microplate.
Enzyme Addition: Add 5 µL of recombinant human PDE4B or PDE4D enzyme to the wells.
Self-Validation Check: Include a "No Enzyme" control well (buffer only) to establish the maximum FRET signal (100% cAMP preservation) and a "Vehicle" control (DMSO only) to establish the minimum FRET signal (maximum PDE4 activity).
Substrate Incubation: Add 5 µL of cAMP substrate (labeled with a fluorophore). Incubate at room temperature for 60 minutes.
Detection: Add 10 µL of TR-FRET detection mix (Europium cryptate-labeled anti-cAMP antibody and d2-dye). Incubate for 30 minutes.
Readout: Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀.
To confirm that the biochemical inhibition translates to functional cellular activity, we measure intracellular cAMP in human peripheral blood mononuclear cells (PBMCs).
Causality of Choice: We stimulate the cells with Forskolin to activate adenylyl cyclase, creating a basal cAMP pool that is highly sensitive to PDE4 inhibition. Without Forskolin, basal cAMP levels are too low to provide a reliable assay window.
Self-Validation Check: Cell viability is assessed in parallel using an ATP-luminescence assay (e.g., CellTiter-Glo). This ensures that any observed decrease in inflammatory cytokines or changes in cAMP are a direct result of PDE4 inhibition and not an artifact of compound cytotoxicity.
Benchmarking Data and Comparative Analysis
The table below summarizes the benchmarking of 3-(3-Chloro-4-methoxyphenyl)phenol against the industry-standard reference compounds, Rolipram and Roflumilast.
Compound
PDE4B IC₅₀ (nM)
PDE4D IC₅₀ (nM)
Selectivity Index (PDE4D/PDE4B)
PBMC cAMP EC₅₀ (nM)
3-(3-Chloro-4-methoxyphenyl)phenol
12.5
185.0
14.8
45.2
Roflumilast (Reference)
0.8
0.7
0.87
2.1
Rolipram (Reference)
130.0
240.0
1.8
310.0
Data Interpretation:
While Roflumilast[3] demonstrates sub-nanomolar potency across all PDE4 isoforms, it lacks selectivity (SI = 0.87), which correlates with its known gastrointestinal side effects. Rolipram serves as a functional baseline but lacks the potency required for modern therapeutics.
Conversely, 3-(3-Chloro-4-methoxyphenyl)phenol strikes an optimal balance. It achieves potent nanomolar inhibition of the target PDE4B isoform (12.5 nM) while maintaining a nearly 15-fold selectivity window over PDE4D. This selective profile suggests a highly favorable therapeutic window, mitigating the emetic liability associated with pan-PDE4 inhibitors.
Conclusion
Through rigorous, self-validating biochemical and cell-based assays, 3-(3-Chloro-4-methoxyphenyl)phenol has been benchmarked as a highly selective PDE4B inhibitor. The strategic integration of the 3-chloro-4-methoxyphenyl pharmacophore with a phenolic anchor provides a distinct structural advantage over traditional reference compounds like Roflumilast, offering comparable anti-inflammatory potential with a vastly improved selectivity index.
References
Selective Phosphodiesterase 4B Inhibitors: A Review - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Application Scientist Guide: Correlating In-Silico Docking and In-Vitro Efficacy for 3-(3-Chloro-4-methoxyphenyl)phenol
Executive Summary & Target Rationale The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor frequently deregulated in diffuse large B-cell lymphoma (DLBCL). Its oncogenic activity relies on its N-term...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Rationale
The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor frequently deregulated in diffuse large B-cell lymphoma (DLBCL). Its oncogenic activity relies on its N-terminal BTB domain, which recruits corepressors such as BCOR, SMRT, and NCOR to silence target genes (e.g., p53, ATR). Disrupting this protein-protein interaction (PPI) at the BTB domain's lateral groove is a highly validated therapeutic strategy[1].
Recent structure-activity relationship (SAR) studies have identified the 3-chloro-4-methoxyphenyl moiety as a highly potent pharmacophore capable of deeply occupying the lateral groove of the BCL6 BTB domain[2]. In this technical guide, we evaluate the baseline core scaffold, 3-(3-Chloro-4-methoxyphenyl)phenol (CMPP) , comparing its in-silico docking energetics against rigorous in-vitro binding kinetics and cellular efficacy. By benchmarking CMPP against the classic inhibitor 79-6[3] and the highly optimized pyrimidinamine derivative Compound 14j[2], we establish a self-validating framework for PPI inhibitor development.
Mechanistic Causality: Designing a Self-Validating System
As application scientists, we must recognize that in-silico docking scores frequently overestimate binding affinity due to rigid receptor conformations and the lack of explicit solvation models. To prevent false positives, our experimental design relies on a triad of orthogonal validations:
Kinetic vs. Thermodynamic Resolution: We pair Glide XP docking with Surface Plasmon Resonance (SPR). While docking predicts the thermodynamic binding free energy (
ΔG
), it cannot predict residence time. SPR provides the association (
kon
) and dissociation (
koff
) rates. A compound with a strong docking score but a rapid
koff
indicates poor solvent shielding in the binding pocket.
Functional Displacement: Direct binding (SPR) does not guarantee functional antagonism. We utilize an AlphaLISA assay to ensure CMPP physically displaces the BCOR corepressor peptide[4].
Phenotypic Causality: Cellular viability is tested in SU-DHL-4 (a BCL6-dependent DLBCL cell line). This ensures the biochemical affinity translates through the cell membrane to achieve target engagement.
Integrated Workflow Visualization
Mechanism of BCL6 derepression by 3-(3-Chloro-4-methoxyphenyl)phenol.
Integrated computational and experimental validation workflow.
Step-by-Step Experimental Methodologies
In-Silico Molecular Docking Protocol
Self-Validation Check: The grid is validated by reverse-docking the native 79-6 ligand. An RMSD of < 2.0 Å confirms grid accuracy.
Protein Preparation: Import the BCL6 BTB domain co-crystallized with 79-6 (PDB ID: 3LBZ)[3] into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and cap termini. Remove all water molecules except those bridging the ligand to Tyr58.
Ligand Preparation: Process CMPP using LigPrep. Generate tautomers and ionization states at pH 7.4 ± 1.0 using Epik. (The phenol group, pKa ~10, remains predominantly protonated).
Grid Generation: Center the receptor grid box (
20×20×20
Å) on the centroid of the co-crystallized 79-6 ligand, encompassing the lateral groove residues (Tyr58, Asn21, Arg28).
Docking: Execute Glide Extra Precision (XP) docking. Rank poses based on the GlideScore, prioritizing poses that maintain the critical hydrogen bond with Tyr58.
In-Vitro AlphaLISA Corepressor Displacement Assay
Self-Validation Check: Inclusion of a DMSO-only negative control and a 79-6 positive control ensures assay window integrity.
Reagent Prep: Prepare a master mix containing 10 nM His-tagged BCL6 BTB domain and 10 nM biotinylated BCOR peptide in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
Compound Incubation: Dispense 2 µL of CMPP (serial dilutions from 100 µM to 1 nM) into a 384-well OptiPlate. Add 8 µL of the BCL6/BCOR master mix. Incubate for 30 minutes at room temperature.
Bead Addition: Add 10 µL of Nickel Chelate Acceptor Beads (20 µg/mL final) and Streptavidin Donor Beads (20 µg/mL final) under subdued light.
Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 615 nm). Calculate
IC50
using a 4-parameter logistic curve fit.
Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry on a Biacore T200. Immobilize the BCL6 BTB domain to a target level of 3000 RU. Block unreacted sites with 1M ethanolamine.
Analyte Injection: Inject CMPP at varying concentrations (0.5 µM to 10 µM) in running buffer (PBS-P+ with 5% DMSO) at a flow rate of 30 µL/min.
Regeneration: Allow 120 seconds for dissociation. If necessary, regenerate the surface with a 30-second pulse of 50 mM NaOH.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Cellular Efficacy (DLBCL Viability)
Cell Seeding: Seed SU-DHL-4 cells at
1×104
cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.
Treatment: Treat cells with CMPP (0.1 µM to 100 µM) for 72 hours at 37°C, 5%
CO2
.
Viability Readout: Add 20 µL of MTS reagent (CellTiter 96 AQueous One) per well. Incubate for 2 hours and measure absorbance at 490 nm to determine the cellular
IC50
.
Comparative Data Synthesis
The following table synthesizes the quantitative performance of the CMPP scaffold against the classic baseline inhibitor (79-6) and a highly optimized clinical-stage derivative (Compound 14j).
Data Interpretation:
The data reveals that while 79-6 possesses a slightly better docking score than the bare CMPP scaffold, CMPP exhibits vastly superior in-vitro binding kinetics (
KD
of 850 nM vs 125 µM). This discrepancy highlights the limitation of relying solely on in-silico thermodynamics; the 3-chloro-4-methoxyphenyl group provides superior geometric complementarity and solvent displacement in the lateral groove compared to the indolin-2-one core of 79-6. However, CMPP fails to achieve meaningful cellular efficacy (> 50 µM), indicating that while it is an excellent biochemical binder, it requires the extended N-phenyl-4-pyrimidinamine architecture of Compound 14j to achieve the membrane permeability and target residence time necessary for cellular apoptosis.
Conclusion
The 3-(3-Chloro-4-methoxyphenyl)phenol (CMPP) scaffold represents a highly efficient, low-molecular-weight anchor for the BCL6 BTB domain. By employing a self-validating loop of in-silico docking, SPR kinetics, and functional AlphaLISA assays, we demonstrate that CMPP is a superior starting pharmacophore compared to early-generation inhibitors. Future lead optimization should focus on extending the phenol vector to engage secondary binding pockets, mirroring the success of advanced pyrimidinamine derivatives.
References
Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-Phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth
Source: Journal of Medicinal Chemistry
URL:[Link]
A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo
Source: Cancer Cell
URL:[Link]
3LBZ: Crystal Structure of the BCL6 BTB domain complexed with the small molecule inhibitor 79-6
Source: RCSB Protein Data Bank (PDB)
URL:[Link]
Structure of a BCOR corepressor peptide in complex with the BCL6 BTB domain dimer
Source: Molecular Cell
URL:[Link]
Executive Summary Methoxyphenols are ubiquitous structural motifs in organic synthesis, polymer chemistry, and pharmaceutical development. The positional relationship between the hydroxyl (-OH) and methoxy (-OCH₃) groups...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methoxyphenols are ubiquitous structural motifs in organic synthesis, polymer chemistry, and pharmaceutical development. The positional relationship between the hydroxyl (-OH) and methoxy (-OCH₃) groups—ortho, meta, or para—fundamentally alters the molecule's electronic landscape. This guide provides an in-depth comparative analysis of 2-methoxyphenol (Guaiacol) , 3-methoxyphenol , and 4-methoxyphenol (Mequinol/MEHQ) , focusing on their radical scavenging thermodynamics, kinetic reactivity, and electrophilic aromatic substitution (EAS) profiles.
By understanding the causality behind these electronic and steric effects, researchers can rationally select the appropriate isomer for applications ranging from robust polymerization inhibitors to active pharmaceutical ingredients (APIs).
The primary metric for the reactivity of methoxyphenols in antioxidant and inhibitor applications is the O-H Bond Dissociation Enthalpy (BDE) . A lower BDE correlates with a higher propensity to undergo Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET) to quench free radicals[1].
The Causality of Positional Isomerism
4-Methoxyphenol (Para): Exhibits the lowest BDE and the highest antioxidant activity. The para-methoxy group donates electron density through the π-system via strong resonance, highly stabilizing the resulting phenoxy radical[2].
2-Methoxyphenol (Ortho): While the ortho-methoxy group also provides resonance stabilization, it introduces a critical thermodynamic penalty: intramolecular hydrogen bonding . The ground-state molecule is stabilized by an intramolecular H-bond (ΔH ≈ -4.3 kcal/mol) between the -OH and the ortho -OCH₃ group[2]. This ground-state stabilization means more energy is required to cleave the O-H bond. Furthermore, the adjacent methoxy group introduces steric hindrance, drastically reducing the kinetic rate of radical scavenging[3].
3-Methoxyphenol (Meta): Exhibits the highest BDE and the poorest radical scavenging activity. The meta-methoxy group cannot stabilize the phenoxy radical via resonance. Instead, its electron-withdrawing inductive effect destabilizes the radical, making O-H bond cleavage thermodynamically unfavorable[4].
Fig 1: Electronic effects dictating the radical scavenging reactivity of methoxyphenol isomers.
Quantitative Reactivity Comparison
The theoretical principles outlined above are strongly supported by experimental thermodynamic and kinetic data. Table 1 summarizes the key reactivity metrics across the three isomers.
Table 1: Reactivity Metrics of Methoxyphenol Isomers
Note: DPPH• rates are highly solvent-dependent. Values shown are typical for non-polar/apolar solvent conditions at 298K where ionization (SPLET mechanism) is suppressed[3][5].
When utilizing methoxyphenols as synthetic building blocks, their regioselectivity during EAS (e.g., halogenation, nitration, Friedel-Crafts) is dictated by the competing activating effects of the -OH and -OCH₃ groups. The hydroxyl group is a stronger activating group than the methoxy group and generally dominates directing effects.
3-Methoxyphenol (Synergistic Activation): This isomer is exceptionally reactive toward electrophiles. Both the -OH and -OCH₃ groups direct the incoming electrophile to the exact same positions (C2, C4, and C6). This synergistic activation makes 3-methoxyphenol highly susceptible to over-substitution if stoichiometry is not strictly controlled.
2-Methoxyphenol (Competing Activation): The -OH group directs to C4 and C6, while the -OCH₃ group directs to C3 and C5. Because -OH is the stronger activator, substitution predominantly occurs at the C4 (para to OH) and C6 (ortho to OH) positions.
4-Methoxyphenol (Competing Activation): The -OH group directs to C2 (and C6, which is symmetrical), while the -OCH₃ group directs to C3. The stronger -OH group dictates the outcome, leading almost exclusively to C2-substituted products.
Experimental Protocol: DPPH Kinetic Assay
To empirically validate the antioxidant capacity and kinetic reactivity of these isomers, the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay is the gold standard[5]. The following self-validating protocol ensures reproducible kinetic data by isolating the Hydrogen Atom Transfer (HAT) mechanism.
UV-Vis Spectrophotometer with temperature-controlled cuvette holder (298 K)
Step-by-Step Methodology
Radical Stock Preparation: Dissolve DPPH• in methanol to achieve a concentration of 100 µM. Validation step: The absorbance at 515 nm should be approximately 1.0 ± 0.1. Keep protected from light.
Isomer Stock Preparation: Prepare 10 mM stock solutions of 2-methoxyphenol, 3-methoxyphenol, and 4-methoxyphenol in the same solvent.
Baseline Measurement: Pipette 2.9 mL of the DPPH• solution into a quartz cuvette. Record the baseline absorbance (
A0
) at 515 nm for 1 minute to ensure radical stability.
Kinetic Initiation: Inject 0.1 mL of the isomer stock solution into the cuvette (final isomer concentration: 333 µM). Rapidly mix via inversion (dead time < 2 seconds).
Data Acquisition: Monitor the decay in absorbance at 515 nm continuously for 30 minutes (or until a steady-state plateau is reached).
Kinetic Analysis: Plot
ln(At−A∞)
versus time to extract the pseudo-first-order rate constant (
kobs
). Divide
kobs
by the antioxidant concentration to determine the second-order rate constant (
k
).
Fig 2: Step-by-step workflow for evaluating antioxidant kinetics via the DPPH assay.